Product packaging for L-Leucine(Cat. No.:CAS No. 328-39-2)

L-Leucine

Cat. No.: B559552
CAS No.: 328-39-2
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-Leucine is a racemic mixture of the D- and L- enantiomers of the essential branched-chain amino acid (BCAA) leucine. As an indispensable amino acid not synthesized by mammals, it is a crucial signaling molecule in research models for regulating protein synthesis, energy metabolism, and immune function . This compound, the natural enantiomer, is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth that stimulates protein translation and ribosome biogenesis . This product is specified with a melting point of approximately 293-294°C and is supplied as a white crystalline powder . In research applications, Dthis compound is used in biochemical studies to investigate amino acid transport, protein metabolism, and the anabolic signaling mechanisms that promote muscle protein synthesis . It also serves as a critical reagent for exploring nutrient-sensing pathways and their impact on lipid metabolism and mitochondrial function . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B559552 L-Leucine CAS No. 328-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25248-98-0
Record name L-Leucine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25248-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Leucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Leucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.293 g/cu cm at 18 °C
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name Leucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
Record name L-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Leucine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

293 °C, 268 - 288 °C
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enantiomeric Considerations and Chiral Chemistry of Dl Leucine

Racemic Nature and Stereoisomeric Composition of DL-Leucine

A racemic mixture, such as Dthis compound, contains equimolar quantities of the levorotatory (L-) and dextrorotatory (D-) enantiomers. While the individual enantiomers rotate plane-polarized light in opposite directions, the racemic mixture is optically inactive because the rotations cancel each other out. Dthis compound has the chemical formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . ontosight.aisigmaaldrich.com

Characterization of D-Leucine and this compound Enantiomers within Racemic Mixtures

Characterizing the individual enantiomers within a racemic mixture typically involves techniques that can differentiate based on stereochemistry. While Dthis compound itself is a mixture, its components, this compound and D-leucine, possess distinct spatial arrangements around their chiral center (the alpha-carbon). This compound is the naturally occurring and proteinogenic form of leucine (B10760876). nih.gov D-leucine is the enantiomer of this compound. nih.gov

Techniques such as chiral chromatography, including chiral high-performance liquid chromatography (HPLC), are commonly employed to separate and characterize the enantiomers in a racemic mixture like Dthis compound. sigmaaldrich.comnih.govnih.gov These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and subsequent detection. Differential scanning calorimetry (DSC) can also provide insights into the nature of racemic mixtures, distinguishing between conglomerates (physical mixtures of enantiomer crystals) and true racemates (single crystalline phase containing both enantiomers). researchgate.netresearchgate.net For a racemic conglomerate, DSC analysis of mixtures of the enantiomers typically shows a eutectic melting point, which is lower than the melting point of the pure enantiomers. researchgate.netresearchgate.net

Implications of Enantiomeric Purity in Research Applications

For instance, in peptide synthesis, using enantiomerically pure amino acid building blocks is essential to ensure the correct configuration and desired biological function of the final peptide product. researchgate.netnih.gov Racemization, the process by which an enantiomerically pure compound is converted into a racemic mixture, can occur during synthesis or storage and lead to the formation of unwanted diastereomers with potentially different pharmacological properties. nih.govmdpi.com Therefore, the determination of enantiomeric purity is crucial for evaluating the quality and consistency of synthetic peptides and other chiral compounds used in research. nih.gov

Chiral Resolution Methodologies for Dthis compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For Dthis compound, various methods can be employed, with diastereomeric salt formation being a widely used strategy.

Diastereomeric Salt Formation as a Resolution Strategy

Diastereomeric salt formation is a common technique for resolving racemic mixtures of acids or bases. rsc.orglibretexts.org This method involves reacting the racemic compound (in this case, Dthis compound, which can act as both an acid and a base due to its zwitterionic nature, or be derivatized) with a pure chiral resolving agent (an enantiomerically pure acid or base). rsc.orglibretexts.org This reaction forms a mixture of diastereomeric salts, which are stereoisomers that are not mirror images of each other. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by techniques like fractional crystallization. libretexts.org

Once the diastereomeric salts are separated, the pure enantiomers of the original racemic compound can be recovered by breaking the salt linkage, typically through treatment with an acid or base. libretexts.org This regenerates the chiral resolving agent, which can potentially be recovered and reused.

Studies have explored the chiral resolution of Dthis compound using various chiral selectors, including tartaric acid derivatives. researchgate.net For example, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) has been used as a resolving agent for Dthis compound. rsc.org The formation of diastereomeric salts, D-LEU:D-DTTA and L-LEU:D-DTTA, allows for separation based on their differing properties. rsc.org

Thermodynamic and Mechanistic Investigations of Chiral Recognition

The success of diastereomeric salt formation for chiral resolution relies on the principle of chiral recognition, where the chiral resolving agent interacts differently with each enantiomer of the racemic compound. rsc.orgacs.orgmdpi.com This differential interaction leads to the formation of diastereomeric salts with distinct thermodynamic properties, such as solubility and crystal lattice energy. rsc.org

Thermodynamic investigations, often involving techniques like differential scanning calorimetry and solubility measurements, can provide insights into the stability and formation of the diastereomeric salts. researchgate.netrsc.org For instance, in the resolution of Dthis compound with D-DTTA, the D-LEU:D-DTTA diastereomeric salt was found to be more stable and have lower solubility than the L-LEU:D-DTTA salt, facilitating its preferential crystallization. rsc.org

Mechanistic investigations aim to understand the specific molecular interactions responsible for chiral recognition. These interactions can include hydrogen bonding, pi-pi interactions, van der Waals forces, and electrostatic interactions between the enantiomer and the chiral resolving agent. nih.govacs.orgmdpi.com The arrangement and strength of these interactions differ for the two diastereomeric pairs, leading to variations in their stability and crystallization behavior. rsc.orgacs.orgmdpi.com Studies using techniques like single-crystal X-ray diffraction can reveal the detailed crystal structures of the diastereomeric salts, illustrating how the molecules pack and interact at a molecular level, thereby explaining the basis for chiral recognition and differential solubility. rsc.orgoup.com For example, in the resolution of Dthis compound with (S)-(−)-1-phenylethanesulfonic acid (PES), crystal structure analysis showed that water molecules played a role in cross-linking the PES and leucine ions in the monohydrated D-salt, contributing to selective crystallization. oup.com

Solvent Effects on Diastereomeric Salt Crystallization

The choice of solvent is a critical factor in the success of diastereomeric salt crystallization for chiral resolution. sigmaaldrich.commdpi.comresearchgate.net The solvent system influences the solubility of the diastereomeric salts, the kinetics of crystallization, and the potential formation of solvates or hydrates. oup.commdpi.comresearchgate.net Different solvents or solvent mixtures can alter the relative solubility of the diastereomers, thereby affecting the efficiency of the separation. researchgate.netmdpi.comresearchgate.net

The formation of solvates (where solvent molecules are incorporated into the crystal lattice) or hydrates (where water is incorporated) can significantly impact the solubility and crystal form of the diastereomeric salts, further influencing the resolution outcome. oup.comresearchgate.net For example, the resolution of Dthis compound with (S)-(−)-1-phenylethanesulfonic acid showed that crystallization from acetonitrile-methanol preferentially yielded the less-soluble L-Leu·(−)-PES salt, while crystallization from acetonitrile-water afforded the monohydrated D-salt [D-Leu·(−)-PES·H₂O]. researchgate.netoup.com This highlights how the presence or absence of water and the nature of the organic co-solvent can dictate which diastereomer preferentially crystallizes. researchgate.netoup.com

The solvent can also influence whether the crystallization is under kinetic or thermodynamic control, which can impact the enantiomeric purity of the crystallized salt. mdpi.comgavinpublishers.com Careful selection and optimization of the solvent system are therefore essential for achieving high yields and enantiomeric purity of the desired leucine enantiomer through diastereomeric salt formation.

Here is a table summarizing some research findings related to chiral resolution of leucine derivatives:

Racemic CompoundChiral Resolving AgentSolvent SystemPreferentially Crystallized Diastereomeric SaltKey FindingSource
Dthis compound(+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)Not specified (liquid-assisted grinding)D-LEU:D-DTTAD-LEU:D-DTTA salt is more stable and less soluble, enabling chiral resolution. rsc.org rsc.org
Dthis compound(S)-(−)-1-phenylethanesulfonic acid (PES)Acetonitrile (B52724)methanol (B129727)L-Leu·(−)-PESLess-soluble L-Leu·(−)-PES salt preferentially crystallized. researchgate.netoup.com researchgate.netoup.com
Dthis compound(S)-(−)-1-phenylethanesulfonic acid (PES)Acetonitrile–waterD-Leu·(−)-PES·H₂OMonohydrated D-salt crystallized, with water playing a role in selective crystallization. researchgate.netoup.com researchgate.netoup.com
N-acetyl-Dthis compound methyl esterMicrobially derived serine proteinasesAqueous solutionN-acetyl-L-leucine (hydrolyzed product)Enzymatic hydrolysis selectively acts on the L-isomer ester. google.com google.com
Dthis compound (ionic cocrystals with LiCl)N/A (crystallization mode depends on solvent)Methanol or WaterConglomerate (from MeOH), Racemate (from Water)Solvent influences whether a metastable conglomerate or stable racemate forms with LiCl. acs.org acs.org

This table illustrates how different chiral resolving agents and solvent systems lead to the preferential crystallization of different diastereomeric salts or influence the crystallization behavior of leucine derivatives.

Chromatographic Separation Techniques for Enantiomers

Chromatographic methods are widely employed for the separation and analysis of enantiomers, including those of Dthis compound. These techniques leverage the differential interactions of enantiomers with a chiral stationary phase or a chiral additive in the mobile phase. chromatographyonline.commdpi.com Two primary approaches exist: the direct method, which utilizes a chiral stationary phase (CSP), and the indirect method, which involves derivatization of the enantiomers with a chiral reagent to form diastereomers, followed by separation on an achiral stationary phase. chromatographyonline.comuni-tuebingen.de

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful technique for the direct separation of enantiomers using columns packed with chiral stationary phases. chromatographyonline.com These CSPs are designed to interact differently with each enantiomer, leading to their separation as they pass through the column. Various types of CSPs are available, and their selection depends on the specific properties of the enantiomers being separated. chromatographyonline.comacs.org For amino acids and their derivatives, including leucine, chiral stationary phases based on macrocyclic antibiotics, proteins, polysaccharides, or ligand exchange mechanisms have been successfully utilized. mdpi.comsigmaaldrich.comscielo.brphenomenex.comhplc.eu

Research has demonstrated the effectiveness of specific chiral columns for leucine enantioseparation. For instance, a study on the separation of Dthis compound-DL-tryptophan dipeptide stereomers utilized an AmyCoat-RP column. nih.govresearchgate.netresearchgate.net Another approach employed a C18 column with a chiral mobile phase containing a copper(II) complex of a chiral selector for the separation of underivatized alpha-amino acids, including leucine. scielo.brscielo.br Chiral stationary phases derived from (S)-tert-leucine have also been used for the separation of amino acid derivatives. phenomenex.comphenomenex.com

Optimizing the mobile phase composition is crucial for achieving effective enantioseparation in chiral HPLC. The mobile phase interacts with both the stationary phase and the enantiomers, influencing retention times and selectivity. chromatographyonline.comsigmaaldrich.com For leucine enantiomers and their derivatives, various mobile phase systems have been investigated.

In ligand exchange chromatography for underivatized alpha-amino acids, including leucine, mobile phases consisting of aqueous solutions containing a copper(II) salt and a chiral selector (such as L-proline, L-hydroxyproline, or N,N-dimethyl-L-phenylalanine) have been employed. scielo.brscielo.br The addition of organic modifiers like methanol to the aqueous mobile phase has been shown to decrease the retention times of more hydrophobic amino acids while preserving enantioseparation. scielo.brscielo.br For Dthis compound and DL-norleucine, a mobile phase containing 20% (v/v) methanol in water was found necessary to reduce retention times in one study. scielo.brscielo.br

For the separation of Dthis compound-DL-tryptophan dipeptide stereomers on an AmyCoat-RP column, a mobile phase composed of ammonium (B1175870) acetate (B1210297) (10 mM), methanol, and acetonitrile in a specific ratio (50:5:45, v/v) was successfully used. nih.govresearchgate.netresearchgate.net The optimization of mobile phase parameters, including the type and content of organic modifier, is a key aspect in developing robust chiral HPLC methods. researchgate.net

Several detection methods can be coupled with chiral chromatography for the analysis of leucine enantiomers. The choice of detector often depends on the nature of the analyte and the sensitivity required.

UV-Vis detection is commonly used, particularly when the analytes possess chromophores that absorb in the UV-Vis range. mun.camdpi.com For example, UV detection at 230 nm was used in the chiral HPLC separation of Dthis compound-DL-tryptophan dipeptide stereomers. nih.govresearchgate.netresearchgate.net In ligand exchange chromatography of underivatized alpha-amino acids, UV detection at 254 nm has been reported. scielo.br UV-Vis absorption chiral anisotropy has also been explored for enantiomeric discrimination of leucine using chiral nanostructured gold particles. sciopen.com

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) offer high sensitivity and specificity for chiral analysis, particularly when dealing with complex matrices or low analyte concentrations. mdpi.comsigmaaldrich.comnih.govresearchgate.net MS can be used in conjunction with chiral chromatography, combining the separation power of chromatography with the detection capabilities of MS. mdpi.comsigmaaldrich.comnih.govresearchgate.netmdpi.com Chiral analysis by MS can also be performed using methods like Cooks' kinetic method, which relates the ratio of competitive dissociation rates of diastereomeric complexes to the enantiomeric composition. nih.govresearchgate.net This approach can be applied in flow systems, such as flow injection analysis (FIA) or coupled with liquid chromatography. nih.govresearchgate.net

Studies have demonstrated the application of GC-MS for the quantitative analysis of leucine enantiomers in biological samples. nih.govnih.gov Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) has also been used to improve the analytical resolution and quantification of amino acid enantiomers, including leucine, in serum and urine. researchgate.net

Gas Chromatography for Quantitative Enantiomeric Analysis

Gas chromatography (GC) is another valuable technique for the quantitative enantiomeric analysis of amino acids, including leucine. uni-tuebingen.denih.govresearchgate.netacs.orgcapes.gov.br Similar to HPLC, chiral separation in GC can be achieved using either chiral stationary phases or by forming diastereomeric derivatives with a chiral reagent and separating them on an achiral column. uni-tuebingen.deresearchgate.net

Direct separation of leucine enantiomers by GC has been reported using capillary columns coated with chiral stationary phases, such as N-lauroyl-L-valine-tert-butylamide. uni-tuebingen.de Derivatization of amino acids with achiral reagents followed by separation on a CSP is a common approach in chiral GC. uni-tuebingen.de Alternatively, derivatization with a chiral auxiliary to form diastereomers that are then separated on an achiral stationary phase can be employed, although this indirect method may have limitations for determining small enantiomeric excesses. uni-tuebingen.de

Quantitative analysis of leucine enantiomers in biological matrices like plasma has been successfully performed using stereoselective GC-MS methods. nih.govnih.gov These methods often involve derivatization steps to enhance the volatility and chromatographic behavior of the amino acids. nih.govnih.gov For instance, methyl esterification followed by chiral derivatization with (+)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride has been used to form diastereomeric amides of leucine for GC-MS analysis. nih.govnih.gov

Preferential Crystallization and Asymmetric Transformation of Dthis compound Derivatives

Preferential crystallization is a method used to resolve racemic mixtures that crystallize as conglomerates, meaning the crystal lattice is formed by only one enantiomer. mun.cad-nb.info However, many amino acids, including leucine, crystallize as racemic compounds or solid solutions, where the crystal lattice contains both enantiomers in a defined arrangement. mun.ca For racemic compounds or solid solutions, direct enantioselective crystallization is generally not applicable for obtaining optically pure enantiomers. mun.ca

Resolution via diastereomeric salt formation is an alternative crystallization-based approach for separating enantiomers of compounds that form racemic compounds or solid solutions. mun.carsc.org This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties, including solubility, allowing for their separation by crystallization. mun.carsc.org

Research on the chiral resolution of Dthis compound has explored the use of tartaric acid derivatives as ligands for diastereomeric salt formation. rsc.org By synthesizing diastereomeric salts with (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA), differences in crystal structures, thermodynamic properties, and intermolecular interactions between the D-leucine:D-DTTA and this compound:D-DTTA salts were observed, enabling chiral resolution through crystallization. rsc.org

Asymmetric transformation refers to processes that can convert a racemic mixture or a mixture of diastereomers into a single enantiomer or diastereomer. This can occur through simultaneous epimerization and crystallization.

Phase Diagram Analysis for Conglomerate Identification

Phase diagrams are essential tools for understanding the solid-liquid equilibria of enantiomeric mixtures and for designing crystallization-based resolution processes. d-nb.infonih.gov Ternary phase diagrams, for instance, can illustrate the solubility relationships of the enantiomers and the racemic mixture in a solvent as a function of temperature and composition. d-nb.infonih.gov

Analysis of phase diagrams helps identify whether a racemic mixture crystallizes as a conglomerate, a racemic compound, or a solid solution. mun.cad-nb.info For a conglomerate, the phase diagram shows a eutectic point between the two pure enantiomers. d-nb.info For a racemic compound, a distinct melting point for the compound appears in the phase diagram. d-nb.info Solid solutions exhibit a continuous range of compositions in the solid phase. mun.cad-nb.info

While some amino acids like arginine and threonine form conglomerates, leucine typically crystallizes as a racemic compound. mun.ca This characteristic, as revealed by phase diagram analysis, indicates that direct preferential crystallization is not a suitable method for resolving Dthis compound. mun.ca However, phase diagrams are still valuable for understanding the behavior of leucine in solution and for designing alternative crystallization-based resolution strategies, such as diastereomeric salt formation. d-nb.inforsc.org Studies involving the dissolution of leucine chloride crystals have also utilized phase diagrams to interpret the spontaneous formation of leucine crystals. ru.nl

Table 1: Chromatographic Separation Parameters for Leucine Enantiomers

TechniqueStationary Phase / Chiral SelectorMobile Phase CompositionDetection MethodAnalyte / DerivativeReference
HPLCAmyCoat-RP (Amylose-based CSP)Ammonium acetate (10 mM)-methanol-acetonitrile (50:5:45, v/v)UV (230 nm)Dthis compound-DL-Tryptophan dipeptide nih.govresearchgate.netresearchgate.net
HPLCC18 with chiral mobile phase (Cu(II) + selector)Water or water/methanol (e.g., 20% methanol for Leu)UV (254 nm)Underivatized Dthis compound scielo.brscielo.br
HPLCChiralpak ZWIX(+)MeOH/MeCN (100/0 or 50/50 v/v) with DEA and FANot specifiedLeucine hplc.eu
HPLCAstec Chirobiotic TAcetonitrile/methanol/acetic acid/triethylamine (90/10/0.25/0.25, v/v)HPLC-UV3,5-dinitrobenzoyl-(R,S)-leucine utwente.nl
GCN-lauroyl-L-valine-tert-butylamide (CSP)Not specifiedNot specifiedN-trifluoroacetyl/2-propylesters of Leucine uni-tuebingen.de
GC-MSNot specified (after derivatization)Not specifiedMS (Selected-ion monitoring)Methyl ester, diastereomeric amide of Leucine nih.govnih.gov
GC×GC-TOFMSNot specifiedNot specifiedMS (TOFMS)Leucine enantiomers researchgate.net

Table 2: Retention and Separation Factors for Dthis compound-DL-Tryptophan Dipeptide on AmyCoat-RP

StereomerRetention Factor (k)
LL2.25
DD3.60
DL5.00
LD6.50

Source: Adapted from Ref. nih.govresearchgate.net

Table 3: Enantioselectivity (α) and Retention Factors (k) for DL-Amino Acids with L-Proline as Chiral Selector

Amino AcidMobile Phasek(D)k(L)α = k(L)/k(D)
Leucine20% MeOH/Water3.013.641.21

Source: Adapted from Ref. scielo.br

Table 4: Enantiomeric Excess (ee) Values from Multi-stage Crystallization of Dthis compound Diastereomeric Salts

Diastereomeric SaltEnantiomeric Excess (ee)
D-LEU:D-DTTA91.20%
L-LEU:D-DTTA-73.32%

Source: Adapted from Ref. rsc.org

Spectroscopic and Diffractional Characterization of Dthis compound and its Enantiomers

Various analytical techniques are employed to characterize the structure, purity, and solid-state properties of Dthis compound and its individual enantiomers. These methods provide crucial information about their molecular arrangement and vibrational and electronic transitions.

X-ray Diffraction Studies of Crystal Structures

X-ray diffraction (XRD) is a powerful technique for determining the crystal structure of solid compounds. The arrangement of molecules in the crystal lattice provides insights into intermolecular interactions, such as hydrogen bonding, which play a significant role in the solid-state properties of amino acids.

Studies have investigated the crystal structures of this compound and complexes involving leucine enantiomers. This compound can crystallize in an orthorhombic lattice with a specific space group acs.org. The crystal structures of amino acids, including leucine, often feature molecules aggregating into layers stabilized by hydrogen bonds ias.ac.in. In the case of L-amino acids, both layers in a double-layer structure contain the L isomer and are related by screw axes ias.ac.in. For DL amino acids, one layer contains molecules of one chirality, and the other layer contains the enantiomer ias.ac.in.

Research on acetyl-Dthis compound has shown that its X-ray diffractogram is the same as that of the pure enantiomers, indicating that it crystallizes as a conglomerate, which is a physical mixture of crystals of the individual enantiomers, rather than a true racemate with a distinct crystal structure researchgate.net. This can be determined by analyzing the X-ray diffraction pattern of the racemic form and comparing it to the enantiomers researchgate.net.

Compound Crystal System Space Group
This compound Orthorhombic P2₁2₁2₁
Acetyl-Dthis compound Conglomerate Same as enantiomers
L-Leucinium hydrogensquarate monohydrate Monoclinic P2₁ bas.bg
DL-Leucinium hydrogensquarate Monoclinic P2₁ bas.bg

Fourier Transform Infrared Spectroscopy (FTIR) for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule and study their vibrational modes. This technique can confirm the presence of characteristic bonds in leucine, such as the carboxyl (-COOH), amino (-NH₂), and methyl (-CH₃) groups cdc.gov.

FTIR spectra of Dthis compound and its enantiomers show characteristic absorption bands. While the D- and L-enantiomers have identical chemical structures and thus identical FTIR spectra, the spectrum of the racemic mixture (Dthis compound) can exhibit subtle differences compared to the pure enantiomers in certain regions due to differences in crystal packing or intermolecular interactions in the solid state thermofisher.com. For this compound, prominent IR absorption bands associated with OH, C=O, and C-O stretching are typically observed around 3000 cm⁻¹, 1700 cm⁻¹, and 1300 cm⁻¹, respectively, while aliphatic CH₃ bending contributes to bands around 2800-3200 cm⁻¹ cdc.gov. FTIR spectroscopy has been used to confirm the presence of functional groups of this compound in doped crystals troindia.in.

Functional Group/Vibration Approximate FTIR Absorption Region (cm⁻¹)
O-H stretching ~3000 cdc.gov
C=O stretching ~1700 cdc.gov
C-O stretching ~1300 cdc.gov
Aliphatic CH₃ bending ~2800-3200 cdc.gov
-COO⁻ band 1630-1648 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule, confirming its structure. ¹H NMR and ¹³C NMR are commonly used for amino acids like leucine. NMR spectra of pure this compound have been studied researchgate.net. While the NMR spectra of enantiomers are identical in achiral solvents, they can differ in the presence of chiral shift reagents or chiral solvating agents, which create diastereomeric interactions.

Circular Dichroism Spectroscopy for Chiral Purity Assessment

Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. Enantiomers have CD spectra that are equal in magnitude but opposite in sign. Dthis compound, being a racemic mixture, is optically inactive and does not exhibit a CD signal. However, CD spectroscopy is essential for assessing the enantiomeric purity (enantiomeric excess) of samples containing this compound or D-Leucine. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two forms of CD spectroscopy. ECD spectra of this compound in solution show absorption bands in the ultraviolet region researchgate.net. CD spectroscopy has been used for the quantitative determination of L- and D-amino acids in enantiomeric mixtures researchgate.net.

Technique Principle Application for Leucine Enantiomers
ECD Differential absorption of UV-Vis light Assessing electronic transitions, chiral purity researchgate.net
VCD Differential absorption of infrared light Studying molecular vibrations, conformation, chiral purity rsc.org

Advanced Synthetic and Isotopic Labeling Approaches for Dl Leucine

Total Synthesis of DL-Leucine and its Analogues

The total synthesis of Dthis compound and its analogues involves various chemical transformations to construct the amino acid structure. Several methods have been developed, often employing strategies that lead to the formation of the racemic mixture.

Condensation Reactions in Dthis compound Synthesis

Condensation reactions play a significant role in the synthesis of Dthis compound and its derivatives. One approach involves the condensation of isobutyl halides with sodio aminomalonic ester or sodio benzoylaminomalonic ester, followed by hydrolysis to yield Dthis compound. orgsyn.org Another method describes the preparation of new compounds derived from N-phthalyl Dthis compound through condensation reactions with sulfa drugs, utilizing N,N-Dicyclohexylcarbodiimide (DCCI) as a condensing agent to form amide bonds. docsdrive.com The synthesis of N-phthalyl Dthis compound itself can be achieved by heating equimolar amounts of Dthis compound and phthalic anhydride (B1165640). docsdrive.com Furthermore, the Ugi three-component reaction, a multicomponent condensation, has been explored for the synthesis of pseudo-peptides using racemic Dthis compound as an amine source. d-nb.info This process involves the esterification of the amino acid, formylation of the resulting amino acid ester salt, and subsequent transformation of the formamide (B127407) group into an isocyanide, which then participates in the Ugi condensation. d-nb.info

Hydrogenation Methodologies in Dthis compound Synthesis

Hydrogenation is another key step in certain synthetic routes to Dthis compound. One historical method for preparing Dthis compound involves the hydrogenation and subsequent hydrolysis of methallyl acetamidomalonic ester. orgsyn.org Catalytic hydrogenation has also been employed in the synthesis of labeled DL-[3H] Leucine (B10760876), where ethyl 2-acetamido-2-carbetoxy-4-methyl pentanoate was hydrogenated with 3H2 gas over an Adams catalyst. nstri.ir More recent advancements in the synthesis of labeled leucine derivatives for applications like Positron Emission Tomography (PET) have utilized microfluidic hydrogenation in a two-step sequence involving Pd0-mediated 11C-methylation. nih.govresearchgate.net

Synthesis of N-Acetyl-Dthis compound and its Enantiomers

N-Acetyl-Dthis compound is an acetylated derivative of leucine and exists as a racemic mixture of N-acetyl-L-leucine and N-acetyl-D-leucine. biorxiv.org Its synthesis often involves the acylation of leucine.

Acylation Processes of Leucine

Acylation of leucine, particularly this compound, is a common method for preparing N-acetyl-L-leucine, which can then be subjected to racemization to yield N-acetyl-Dthis compound. Acylation of this compound by acetic anhydride (Ac2O) has been investigated, with studies exploring the impact of reaction conditions such as molar ratio, volume, and temperature on the yield. isef.net Oxidative acylation using thioacids has also been proposed as a method for amide bond formation, demonstrating efficient acylation of leucine in aqueous solution with thioacetic acid and an oxidizing agent. nih.gov This method is considered advantageous for its efficiency under mild conditions. nih.gov Direct acylation methods have also been explored for the synthesis of N-chloroacetylated derivatives of amino acids, although their success can vary depending on the specific amino acid. acs.org The acetylation of DL-alpha-aminocarboxylic acids, including Dthis compound, with acetic anhydride in acetic acid is a known process for producing N-acetyl-DL-alpha-aminocarboxylic acids. google.com

Racemization Strategies for N-Acetyl-L-Leucine to N-Acetyl-Dthis compound

Racemization is a crucial step in obtaining N-acetyl-Dthis compound from the more readily available enantiomer, N-acetyl-L-leucine. One method for racemizing N-acetyl-L-leucine involves treatment with acetic anhydride in the presence of NaOH. isef.net This is described as a unique way to racemize amino acids. isef.net Another process for preparing N-acetyl-D,this compound mixture, particularly a racemic mixture, involves the racemization of a base addition salt of N-acetyl-L-leucine or N-acetyl-D-leucine in the presence of acetic anhydride. google.comwipo.int The racemization reaction can be carried out with specific molar equivalents of acetic anhydride relative to the base addition salt. google.com The fact that acetic anhydride can facilitate both the acetylation of this compound and the racemization of the resulting N-acetyl-L-leucine allows for the potential synthesis of N-acetyl-Dthis compound in a single step without isolating the intermediate N-acetyl-L-leucine. google.com Studies on the kinetics of racemization of oxazolones derived from N-acetyl-L-leucine have also provided insights into the factors governing this process, such as the electronic and steric effects of substituents. cdnsciencepub.com

Isotopic Labeling Strategies for Research Applications

Isotopic labeling of leucine and its derivatives is a powerful technique used in various research applications, particularly in biological and chemical studies. Labelled organic compounds, including those with carbon-14 (B1195169) and tritium-3, are extensively used to address research problems in life science and chemistry. nstri.ir

The synthesis of DL-[3H] Leucine has been reported, involving a synthetic pathway that includes condensation and hydrogenation steps. nstri.ir This compound has been used for the diagnosis of thalassemia. nstri.ir

Stable isotope labeling, using isotopes like 13C, 15N, and 2H (deuterium), is widely applied in quantitative mass spectrometry-based proteomics (e.g., SILAC - Stable Isotope Labeling by Amino Acids in Cell Culture), metabolomics, and structural biology studies like NMR spectroscopy. isotope.comisotope.comlongdom.orgnih.gov

For proteomics, stable isotope-labeled amino acids, including leucine, are used in SILAC to compare and quantify protein relative expression in different cell populations. longdom.org One cell population is grown in a medium containing normal amino acids, while another is cultured in a medium with a stable isotope-labeled version of the amino acid, such as deuterated-leucine (Leu-d3). longdom.org The ratio of the isotopic peaks in mass spectrometry analysis reflects the different expression levels of proteins. longdom.org

In metabolomics and metabolism studies, labeled leucine can be used as a labeled standard for quantitation or for isotopic flux analysis to trace metabolic pathways. isotope.comisotope.comnih.gov Studies using stable isotope-labeled leucine, such as [1-13C] leucine, have been employed to study whole-body protein turnover and muscle protein synthesis in humans. nih.govnih.gov

For NMR spectroscopy, specific isotopic labeling patterns can help alleviate issues of signal overlap and low sensitivity, particularly in studies of large proteins. isotope.comportlandpress.com Approaches include uniform enrichment with 13C and/or 15N nuclei. portlandpress.com Specific labeling of leucine can be achieved using metabolic precursors like 2-ketoisocaproate. portlandpress.com Simple and inexpensive synthesis routes for "locally" deuterated and 13C-methyl labeled leucine have been developed to improve spectral resolution and sensitivity in NMR studies. researchgate.net

Radioactive isotopes like 11C are used for synthesizing leucine derivatives for PET imaging. nih.govresearchgate.net Efficient synthesis methods for L-[5-11C]leucine and L-α-[5-11C]methylleucine have been developed using techniques like Pd0-mediated 11C-methylation and microfluidic hydrogenation. nih.govresearchgate.net These labeled compounds serve as potential PET probes for visualizing tumors. nih.govresearchgate.net

Synthesis of Tritium-Labeled Dthis compound ([3H]Leucine) for Tracer Studies

Tritium-labeled Dthis compound ([3H]Leucine) is a widely used radiotracer for studying protein synthesis and metabolism due to tritium's relatively low beta emission energy, which is suitable for detection methods like liquid scintillation counting and autoradiography. The synthesis of [3H]Leucine often involves catalytic hydrogenation or exchange reactions using tritium (B154650) gas ([3H]2) or tritiated water (3H2O).

One described synthetic pathway for DL-[3H]Leucine involves the condensation of methyl allyl chloride with diethyl acetamido malonate in the presence of sodium ethoxide in ethanol. nstri.ir The resulting compound is then hydrogenated with 3H2 gas over an Adams catalyst in chloroform, yielding ethyl 2-acetamido-2-carbetoxy-4-methyl pentanoate. nstri.ir Finally, this product is converted to [4,5-3H]Leucine by refluxing with 48% hydrobromic acid. nstri.ir This method has been reported to yield [4,5-3H]Leucine with a specific activity of 5 Ci/mmol. nstri.ir

Another approach for introducing tritium involves catalytic tritiation of a precursor molecule containing double bonds or halogens at the desired labeling positions. For instance, synthesis of tritiated peptides containing leucine residues has been achieved through catalytic tritiation of didehydro-Dthis compound-containing precursors. psu.edu This can result in high specific activities, as demonstrated by the preparation of [3H]DALE and [3H]DADLE with specific activities exceeding 5 TBq mmol-1. psu.edu The position of the tritium label is typically confirmed through methods like HPLC with radioisotope detection following enzymatic or acidic hydrolysis. psu.edursc.org

[3H]Leucine is commonly used in tracer studies to measure protein synthesis rates in cells and tissues by tracking its incorporation into newly synthesized proteins. asm.orgontosight.ai It can also be employed in cell proliferation assays by measuring its incorporation into DNA or proteins, and in metabolic studies to investigate leucine metabolism, including its role in glucose production and fatty acid synthesis. ontosight.ai While [3H]Leucine is an excellent tracer for initial, rapid protein synthesis measurements, reincorporation of recycled tracer can complicate data from proteins with slower turnover rates. nih.gov

Molecular and Cellular Mechanisms of Leucine Action Focusing on Dl Leucine Context

Leucine-Sensing Systems and Signal Transduction Pathways

Leucine (B10760876), particularly the L-isomer, acts as a crucial signaling molecule within cells, regulating various metabolic processes. Its effects are primarily mediated through specific sensing systems that trigger downstream signal transduction pathways. These pathways integrate information about leucine availability with other cellular signals, such as energy status and growth factors, to control cellular growth, metabolism, and protein synthesis.

Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway Activation by Leucine

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, highly responsive to nutrient availability, especially amino acids like leucine. frontiersin.orgwjgnet.comportlandpress.commdpi.com Leucine is considered a primary and independent stimulator for mTORC1 activation. wjgnet.com Upon sensing sufficient leucine, mTORC1 is activated, leading to the phosphorylation of its downstream targets, which are key players in initiating protein synthesis. frontiersin.orgresearchgate.netnih.gov Amino acids, particularly leucine, activate mTORC1 by promoting its translocation to the lysosomal surface, where it interacts with the small GTPase Rheb, a potent mTORC1 activator. frontiersin.orgnih.gov This lysosomal localization is crucial for amino acid-dependent mTORC1 activation. frontiersin.orgportlandpress.com

Role of Sestrin2, CASTOR1, and Leucyl-tRNA Synthetase (LRS) in Leucine Sensing

Several proteins act as intracellular leucine sensors that relay the signal to mTORC1. Sestrin2 has been identified as a cytoplasmic leucine sensor. animbiosci.orgportlandpress.comsemanticscholar.orgmdpi.com In the absence of leucine, Sestrin2 binds to GATOR2, which results in the inhibition of mTORC1. portlandpress.com Leucine directly binds to Sestrin2, promoting the dissociation of the Sestrin2-GATOR2 complex and thereby increasing mTORC1 activity. portlandpress.comanimbiosci.org The binding of leucine to Sestrin2 induces conformational changes that disrupt its interaction with GATOR2. mdpi.comanimbiosci.org Sestrin2 contains a specific leucine-binding pocket crucial for this interaction. semanticscholar.orgmdpi.comnih.gov

Leucyl-tRNA synthetase (LRS), an enzyme involved in attaching leucine to its cognate tRNA, also functions as an intracellular leucine sensor for mTORC1 activation. mdpi.comanimbiosci.orgd-nb.infomdpi.com LRS can interact with the Rag GTPases, specifically acting as a GAP (GTPase-Activating Protein) for RagD, which is involved in the activation of mTORC1. mdpi.comd-nb.infomdpi.com Leucine promotes the lysosomal translocation of LRS via its interaction with RagD to activate mTORC1. d-nb.info Mutation of LRS can desensitize the mTORC1 pathway to amino acids. mdpi.com

While CASTOR1 is an arginine sensor that regulates mTORC1 through interaction with GATOR2, it is primarily involved in arginine sensing rather than direct leucine sensing. animbiosci.orgportlandpress.comsemanticscholar.orgmdpi.com

Regulation of Downstream Effectors: S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-binding Protein 1 (4E-BP1)

Activated mTORC1 phosphorylates key downstream effectors that are critical for initiating protein synthesis. The two major downstream targets of mTORC1 are S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgwjgnet.com Phosphorylation of S6K1 and 4E-BP1 by mTORC1 stimulates translation initiation and ribosome biogenesis. frontiersin.org

Phosphorylation of 4E-BP1 by mTORC1 causes it to release eIF4E, a crucial initiation factor. consensus.app This release allows eIF4E to bind to eIF4G, forming the active eIF4F complex necessary for mRNA cap recognition and the initiation of protein translation. consensus.app Leucine has been shown to increase the phosphorylation of 4E-BP1 and S6K1. nih.govphysiology.orgphysiology.orgnih.gov

Interplay with Insulin (B600854) Signaling Pathways

The mTORC1 pathway and insulin signaling pathways are interconnected and exhibit interplay in regulating cellular growth and metabolism. Leucine's effects on insulin signaling are believed to be mediated, at least in part, by activating the mTOR signaling pathway. frontiersin.org Activated mTORC1 can enhance insulin signaling by promoting the synthesis of insulin receptor substrate 1 (IRS-1) and Akt (protein kinase B), vital components of the insulin signaling pathway. frontiersin.org mTORC1 promotes the translation of IRS-1, which is required for activating insulin receptors and downstream signaling upon insulin binding. frontiersin.org

However, chronic or excessive activation of the mTORC1-S6K1 pathway, often stimulated by high levels of branched-chain amino acids like leucine, can lead to negative feedback on insulin signaling, contributing to insulin resistance. wjgnet.comresearchgate.net S6K1 can induce insulin resistance by phosphorylating IRS-1, impairing its function. wjgnet.comresearchgate.net Despite this, leucine can also facilitate insulin-stimulated glucose uptake and insulin signaling in skeletal muscle cells, potentially involving both mTORC1 and mTORC2. researchgate.net The interplay between leucine, mTORC1, and insulin signaling is complex and context-dependent.

AMP-Activated Protein Kinase (AMPK) Modulation by Leucine

AMP-Activated Protein Kinase (AMPK) is a cellular energy sensor that plays a key role in maintaining energy homeostasis. AMPK generally inhibits anabolic processes, including protein synthesis, and activates catabolic pathways. There is a complex relationship between leucine and AMPK signaling. While mTORC1 is activated under nutrient-rich conditions and promotes anabolism, AMPK is typically activated under low-energy conditions and promotes catabolism.

Some studies suggest that leucine can stimulate fatty acid oxidation by activating the AMPK pathway. frontiersin.org Leucine may prevent lipid buildup and increase fatty acid oxidation by activating AMPK. frontiersin.org This activation might occur through pathways involving SIRT1 and PGC-1 alpha. frontiersin.orgmdpi.com

Conversely, other research indicates that AMPK activation can inhibit mTORC1 signaling by phosphorylating components like TSC2 and Raptor. portlandpress.com The interaction between leucine and AMPK appears to be a synergistic mechanism in regulating processes like muscle protein synthesis, where leucine supplementation might down-regulate AMPK phosphorylation under certain conditions. portlandpress.com Under normal culture conditions with adequate leucine, Sestrin2 has been shown to activate AMPK and inhibit mTORC1, suggesting a potential link between leucine sensing by Sestrin2 and AMPK activity. animbiosci.organimbiosci.org

General Control Non-depressible Kinase 2 (GCN2) Pathway and Leucine Deprivation

General Control Non-depressible Kinase 2 (GCN2) is a kinase that is activated in response to the deprivation of essential amino acids, including leucine. nih.govresearchgate.netmdpi.comdiabetesjournals.org GCN2 senses amino acid scarcity by binding to uncharged tRNAs. nih.govmdpi.com

Upon activation by leucine deprivation, GCN2 phosphorylates eukaryotic initiation factor 2-alpha (eIF2α). nih.govmdpi.com Phosphorylation of eIF2α leads to a general repression of protein synthesis, which is an adaptive response to conserve energy and resources during amino acid scarcity. nih.govmdpi.com However, it can also lead to the increased translation of specific proteins involved in the adaptive response, such as ATF4. nih.gov

GCN2 functions as an upstream inhibitor of mTOR under leucine deprivation. nih.govresearchgate.net Leucine deprivation leads to decreased phosphorylation of mTOR and S6K1, and this effect is dependent on GCN2. nih.gov While GCN2 is involved in the inhibition of mTORC1 upon leucine deprivation, its activation alone may not be sufficient to completely inhibit mTORC1, suggesting the involvement of additional mechanisms. researchgate.netmdpi.com GCN2 contributes to mTORC1 inhibition through the phosphorylation of eIF2α, independent of ATF4 in some contexts. researchgate.netmdpi.com Leucine deprivation-induced autophagy also requires GCN2 activation and is associated with mTORC1 inhibition. tandfonline.com

Role of Rag GTPases in mTORC1 Activation

Amino acids, particularly leucine, are key signals that converge on Rag GTPases to regulate mTORC1 activity. portlandpress.comd-nb.info Rag GTPases function as a molecular switch that activates mTORC1 when amino acid levels are high and deactivates it when they are low. frontiersin.org Upon sufficient amino acid availability, Rag GTPases facilitate the translocation of mTORC1 to the lysosomal surface. frontiersin.orgportlandpress.com This translocation is crucial because it brings mTORC1 into proximity with the small GTPase Rheb, which is also localized on the lysosomal membrane and is essential for mTORC1 activation. frontiersin.orgmdpi.com The interaction between mTORC1, Rag GTPases, and Rheb on the lysosomal surface is dependent on the presence of amino acids like leucine. frontiersin.org

Specific mechanisms involving Rag GTPases include the leucylation of RagA or RagB by leucyl-tRNA synthetase (LRS) in response to leucine availability, leading to increased GTP loading of RagA/B and subsequent mTORC1 activation. d-nb.info LRS has also been suggested to act as a GAP (GTPase-activating protein) for RagD, promoting its GDP-bound active form and thus acting as an intracellular leucine sensor for mTORC1 activation, although this specific GAP activity has been debated. d-nb.infonih.gov

Regulation of Gene Expression by Leucine

Leucine influences gene expression through multiple mechanisms, including the modulation of mRNA translation initiation and effects on transcription factors. scielo.brnih.gov

Modulation of mRNA Translation Initiation

Leucine significantly impacts protein synthesis by stimulating the activity of proteins involved in the translation process. scielo.br This modulation primarily occurs at the initiation phase of protein synthesis. scielo.br Leucine's effect on translation initiation is closely linked to the mTOR signaling pathway. scielo.brnih.gov Leucine stimulates mTOR activity, leading to the phosphorylation and inhibition of the eukaryotic initiation factor 4E binding protein 1 (4E-BP1). scielo.br The dissociation of 4E-BP1 from the eukaryotic initiation factor 4E (eIF4E) allows eIF4E to bind to the mRNA cap structure, which is crucial for initiating translation. scielo.br

Furthermore, leucine can also stimulate eukaryotic initiation factor 4G (eIF4G) through an mTOR-independent pathway. scielo.br Amino acids, including leucine, regulate the function of proteins that mediate mRNA translation by modulating translation initiation and elongation factors, affecting both global mRNA translation and the preferential translation of specific mRNAs. nih.gov While mTORC1-dependent pathways are well-documented for leucine's effect on translation initiation, evidence also suggests mTOR-independent mechanisms are involved. nih.govnih.gov Leucine appears to influence at least two major regulatory steps controlling translation initiation: EIF2-mediated assembly of the 43S ribosome subunit and EIF4E-mediated association with mRNAs. nih.gov

Studies using ribosome profiling and RNA sequencing have shown that an acute dose of leucine can increase the translation of mRNAs encoding components of the translational machinery, including ribosomal proteins. nih.gov Many of the mRNAs with significantly altered translation in response to leucine are those with terminal oligopyrimidine sequences (TOP mRNAs), which are known to be regulated at the translational level. nih.gov

Effects on Transcription Factors and Gene Expression Profiles

Beyond translational control, leucine can also affect gene expression at the transcriptional level. Leucine-responsive regulatory protein (Lrp) is a global transcription regulator in bacteria that is modulated by leucine binding, influencing the expression of genes involved in amino acid metabolism, transport, and other cellular functions. nih.govpnas.org The interaction of leucine with Lrp can lead to variable responses in the regulation of target genes, including increasing, decreasing, or having no effect on Lrp's action. pnas.org

While much of the research on leucine's direct effects on transcription factors has been conducted in bacterial systems involving Lrp, in mammalian cells, the mTORC1 pathway, activated by leucine, can indirectly influence the expression of transcription factors. For instance, mTORC1 regulates the translation and stability of the mRNA encoding the transcription factor ATF4, which in turn controls the transcription of amino acid transporters like SLC1A5, SLC3A2, and SLC7A5. frontiersin.org mTORC1 and the influx of essential amino acids, including leucine, also regulate the expression of the transcription factor c-Myc, which binds to the promoters of SLC1A5 and other genes. frontiersin.org

Studies have also investigated the role of leucine in the context of basic leucine zipper (bZIP) transcription factors, a large family of transcription factors in eukaryotes characterized by a leucine zipper region involved in dimerization and DNA binding. mdpi.com While the leucine zipper is a structural motif, leucine availability and signaling pathways influenced by leucine can impact the activity and expression of bZIP transcription factors, thereby affecting downstream gene expression profiles. biorxiv.org

Cellular Transport Mechanisms of Leucine and its Acetylated Derivatives

The cellular uptake and efflux of leucine and its derivatives are mediated by specific membrane transport proteins.

Solute Carrier Family (SLC) Transporters (e.g., SLC7A5/SLC3A2)

Leucine is primarily transported across cell membranes by amino acid transporters belonging to the Solute Carrier (SLC) family. uttyler.edu The L-type amino acid transporter 1 (LAT1), encoded by SLC7A5, is a major transporter for large neutral amino acids, including leucine. uttyler.eduembopress.orgmdpi.com SLC7A5 functions as a heterodimer with SLC3A2 (also known as CD98 or 4F2hc). uttyler.eduembopress.orgmdpi.com The interaction with SLC3A2 is essential for the proper localization and stability of SLC7A5 at the plasma membrane. frontiersin.orguttyler.eduembopress.orgmdpi.com

The SLC7A5/SLC3A2 transporter facilitates the transport of essential amino acids like leucine across cellular membranes. uttyler.edu This transport is often a sodium-independent, high-affinity process. uttyler.edu SLC7A5/SLC3A2 can function as an amino acid exchanger, coupling the uptake of essential amino acids like leucine with the efflux of other amino acids, such as glutamine. mdpi.comfrontiersin.orguttyler.eduresearchgate.net This exchange mechanism is important for maintaining intracellular amino acid balance and can influence downstream signaling pathways like mTORC1. frontiersin.orguttyler.edu

SLC7A5 is highly expressed in various tissues and is often upregulated in highly proliferative cells, including activated T cells and cancer cells, where it plays a role in mediating leucine uptake to support growth and proliferation, partly by controlling mTOR activation. embopress.org

Differential Transport of N-Acetyl-L-Leucine by Organic Anion Transporters (OATs)

Acetylation of leucine significantly alters its transport mechanism. While L-leucine is primarily transported by LAT1 (SLC7A5), N-acetyl-L-leucine is transported by different carrier systems, notably organic anion transporters (OATs) and the monocarboxylate transporter 1 (MCT1; SLC16A1). biorxiv.orgintrabio.comnih.govresearchgate.netresearchgate.net

At physiological pH, N-acetyl-L-leucine exists mainly as an anion, in contrast to this compound which is a zwitterion. biorxiv.orgnih.govresearchgate.net This change in charge distribution allows N-acetyl-L-leucine to be recognized and transported by organic anion transporters, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8). biorxiv.orgintrabio.comnih.govresearchgate.netresearchgate.net Studies have shown that N-acetyl-L-leucine is a translocated substrate for OAT1 and OAT3, albeit with lower affinity compared to the high affinity of this compound for LAT1. biorxiv.orgintrabio.comnih.gov N-acetylation effectively switches the carrier system for leucine uptake from LAT1 to OATs and MCT1. nih.govresearchgate.net

This differential transport mechanism explains, in part, why N-acetyl-Dthis compound (which contains N-acetyl-L-leucine) can be effective in certain contexts where this compound is not, as it allows for uptake via ubiquitously expressed transporters like MCT1, potentially bypassing the saturation limitations of LAT1 for this compound at lower concentrations. intrabio.comresearchgate.netresearchgate.net

Metabolic Interplay and Biochemical Pathways Involving Dl Leucine

Leucine (B10760876) Catabolism and Anabolism

Leucine metabolism is a dynamic process involving both the breakdown (catabolism) and synthesis (anabolism) of molecules. This dual functionality highlights leucine's unique ability to influence both energy production and tissue building. nih.gov The initial steps of leucine catabolism are shared with the other branched-chain amino acids, valine and isoleucine, and primarily occur in tissues such as skeletal muscle, adipose tissue, and the liver. wikipedia.org

The catabolism of DL-leucine begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govnih.gov This initial step occurs predominantly in extra-hepatic tissues, particularly skeletal muscle, due to lower hepatic BCAT activity. nih.gov The BCAT enzyme facilitates the transfer of the amino group from leucine to α-ketoglutarate, resulting in the formation of glutamate (B1630785) and α-ketoisocaproate (α-KIC). researchgate.netyoutube.com

There are two isoforms of BCAT: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). nih.gov The mitochondrial isoform is widely distributed in various tissues, while the cytosolic form is more prevalent in the brain. nih.gov This transamination is a critical and rapid bidirectional process, with approximately 20% of leucine being converted to KIC in skeletal muscle, while the remainder is utilized for protein synthesis. researchgate.net

Following its formation, α-KIC is transported to the mitochondria for the next step in leucine catabolism. The majority of α-KIC undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA. wikipedia.orgnih.gov This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a multienzyme complex located on the inner mitochondrial membrane. nih.govnih.gov The BCKDH complex is a rate-limiting step in BCAA oxidation.

The BCKDH complex consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoyl dehydrogenase (E3). nih.govnih.gov This complex converts the carbon skeleton of α-KIC into isovaleryl-CoA, releasing carbon dioxide and producing NADH. nih.gov Isovaleryl-CoA then enters further metabolic pathways, ultimately yielding acetyl-CoA and acetoacetate (B1235776), classifying leucine as an exclusively ketogenic amino acid. wikipedia.orgyoutube.com

A smaller portion of the α-KIC formed from leucine, estimated to be around 5-10%, follows an alternative pathway to produce β-hydroxy β-methylbutyric acid (HMB). wikipedia.orgnih.govcreative-proteomics.com This conversion is catalyzed by the cytosolic enzyme α-ketoisocaproate (KIC) dioxygenase. nih.govnih.gov While the majority of leucine is metabolized to isovaleryl-CoA, the formation of HMB represents a significant, albeit minor, metabolic fate of leucine. wikipedia.org

HMB itself is a bioactive metabolite with roles in protein metabolism. nih.gov The metabolism of HMB involves its conversion to β-hydroxy β-methylbutyryl-CoA (HMB-CoA), which can then be metabolized to β-methylcrotonyl-CoA (MC-CoA) or hydroxymethylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA can then be cleaved to produce acetyl-CoA and acetoacetate or be used in cholesterol synthesis. wikipedia.org

Interactive Data Table: Major Metabolic Fates of Leucine

MetabolitePercentage of Leucine MetabolismKey EnzymeCellular Location
Isovaleryl-CoA~90-95%Branched-Chain α-Ketoacid Dehydrogenase (BCKDH)Mitochondria
β-Hydroxy β-Methylbutyric Acid (HMB)~5-10%α-Ketoisocaproate (KIC) DioxygenaseCytosol

In addition to the primary catabolic pathways, a small fraction of this compound can be metabolized via the β-leucine pathway. This pathway is initiated by the enzyme leucine 2,3-aminomutase, which catalyzes the conversion of α-leucine to β-leucine (3-amino-4-methylpentanoate). wikipedia.orgnih.gov This reaction is dependent on a B12 coenzyme. nih.gov

This pathway accounts for less than 5% of leucine metabolism in most tissues, with the exception of the testes, where it can be significantly higher. wikipedia.org Following its formation, β-leucine is further metabolized to β-ketoisocaproate (β-KIC), β-ketoisocaproyl-CoA, and ultimately acetyl-CoA through a series of reactions catalyzed by uncharacterized enzymes. wikipedia.org Elevated levels of β-leucine in the blood have been observed in individuals with cobalamin (vitamin B12) deficiency. nih.gov

Impact on Lipid Metabolism and Energy Homeostasis

Dthis compound and its metabolites play a significant role in regulating lipid metabolism and maintaining energy balance. researchgate.net Leucine has been shown to influence fatty acid oxidation, lipolysis, and mitochondrial biogenesis, contributing to its anti-obesity effects. researchgate.netnih.gov

Leucine supplementation has been demonstrated to reduce diet-induced obesity and improve cholesterol metabolism in animal studies. diabetesjournals.orgtandfonline.com These effects are attributed, in part, to an increase in energy expenditure. diabetesjournals.orgtandfonline.com Leucine can stimulate fatty acid oxidation and inhibit lipogenesis. creative-proteomics.comnih.gov

The regulatory effects of leucine on lipid metabolism are mediated through various signaling pathways. Leucine activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which in turn can facilitate lipolysis and inhibit fatty acid synthesis. researchgate.netnih.gov Additionally, leucine can activate the AMP-activated protein kinase (AMPK)–silent information regulator of transcription 1 (SIRT1)–proliferator-activated receptor γ coactivator-1α (PGC-1α) pathway. researchgate.netnih.gov Activation of this pathway promotes fatty acid oxidation and mitochondrial biogenesis. nih.govfrontiersin.org

Leucine's influence on fatty acid oxidation is linked to its ability to increase mitochondrial density and the expression of uncoupling protein 3 (UCP3) in skeletal muscle and adipose tissue. nih.govdiabetesjournals.org Furthermore, studies have shown that leucine deprivation can lead to an activation of the fatty acid β-oxidation pathway in liver cells. nih.gov

Interactive Data Table: Effects of Leucine on Lipid Metabolism

Metabolic ProcessEffect of LeucineKey Signaling Pathways Involved
LipogenesisInhibitionmTORC1
Fatty Acid OxidationStimulationAMPK-SIRT1-PGC-1α
LipolysisPromotionmTORC1
Mitochondrial BiogenesisPromotionAMPK-SIRT1-PGC-1α

Modulation of Mitochondrial Biogenesis and Function

Leucine, a key component of the Dthis compound racemic mixture, plays a significant role in modulating the creation and function of mitochondria, the powerhouses of the cell. Research indicates that leucine supplementation can enhance mitochondrial biogenesis, the process of generating new mitochondria. memphis.eduresearchgate.net Studies in mouse models of diet-induced obesity have demonstrated that leucine increases mitochondrial biogenesis in the liver and adipose tissue. memphis.edu This effect is linked to its ability to activate specific signaling pathways.

A primary mechanism involves the SIRT1-AMPK signaling pathway. nih.govnih.gov Leucine has been found to significantly increase the activity and gene expression of SIRT1, a protein that regulates cellular metabolism. nih.gov The activation of SIRT1 appears to be a primary event that precedes the phosphorylation and activation of AMP-activated protein kinase (AMPK), another key enzyme in cellular energy homeostasis. nih.gov This cascade leads to an increase in the expression of genes related to mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM. memphis.edunih.gov In C2C12 myotubes (a mouse muscle cell line), leucine treatment resulted in increased mitochondrial content and fatty acid oxidation, effects that were diminished when SIRT1 or AMPK were inhibited. nih.gov

Furthermore, leucine supplementation has been associated with improved mitochondrial respiratory function. mdpi.com Specifically, in a rat model, it was shown to have a positive impact on the function of complex II of the mitochondrial respiratory chain. mdpi.com By enhancing both the number and function of mitochondria, leucine helps improve oxidative metabolism and the cell's capacity for energy production. mdpi.comnih.gov

Table 1: Effect of Leucine on Mitochondrial Biogenesis Markers in C2C12 Myotubes An interactive data table summarizing research findings on how leucine affects key genetic markers associated with mitochondrial growth and function.

Gene Marker Effect of Leucine Treatment Signaling Pathway Reference
PGC-1α Significant Increase in Expression SIRT1-AMPK nih.gov
SIRT1 Increased Activity and Expression - nih.gov
SIRT3 Significant Increase in Expression SIRT1-AMPK nih.gov
COX5b Significant Increase in Expression SIRT1-AMPK nih.gov

Influence on Adipose Tissue Metabolism (e.g., Browning, Leptin Secretion)

Dthis compound exerts considerable influence on the metabolism of adipose (fat) tissue, affecting processes such as fat browning and the secretion of key hormones like leptin. Leucine has been reported to promote lipolysis (the breakdown of fats) and inhibit lipogenesis (the creation of fats). nih.govcreative-proteomics.com

One of the significant effects of leucine is its ability to promote the "browning" of white adipose tissue (WAT). nih.govcreative-proteomics.com This process involves the conversion of energy-storing white fat cells into beige or "brite" adipocytes, which share characteristics with energy-burning brown fat cells. This transformation enhances energy expenditure. creative-proteomics.com The mechanism behind this is thought to involve the SIRT1–AMPK–PGC-1α axis, which stimulates mitochondrial biogenesis within the white adipose tissue. nih.govcreative-proteomics.com Leucine supplementation has been shown to increase the expression of uncoupling protein 3 (UCP3) in both brown and white adipose tissues, which is associated with increased energy expenditure. diabetesjournals.org

Leucine also modulates the secretion of leptin, a hormone produced by adipocytes that helps regulate energy balance by inhibiting hunger. Studies have shown that leucine can significantly increase leptin secretion in adipocytes through the activation of the mTOR signaling pathway. nih.govcreative-proteomics.com However, the relationship is complex, as other research has found that leucine supplementation that leads to decreased body fat is also accompanied by a proportional decrease in leptin concentrations. nih.gov

Table 2: Leucine's Influence on Adipose Tissue Processes An interactive data table detailing the effects of leucine on key metabolic activities within fat tissue, including hormone secretion and cellular transformation.

Process Effect of Leucine Key Pathway/Mediator Reference
Lipolysis Promotes mTOR nih.govcreative-proteomics.com
Lipogenesis Inhibits mTOR nih.govcreative-proteomics.com
WAT Browning Promotes SIRT1–AMPK–PGC-1α nih.govcreative-proteomics.com
Leptin Secretion Increases mTOR nih.govcreative-proteomics.com

Glucose Homeostasis and Insulin (B600854) Sensitivity

Leucine is deeply involved in the regulation of blood glucose levels and the body's sensitivity to insulin. nih.gov Its effects are multifaceted, ranging from directly stimulating insulin secretion to potentially contributing to insulin resistance under certain conditions.

Leucine's Regulatory Effect on Blood Sugar Levels

Leucine can play a direct role in managing blood sugar levels, particularly when consumed with carbohydrates. advancedmolecularlabs.com When ingested with glucose, leucine has been shown to synergistically lower the blood glucose response. researchgate.net One study demonstrated that when leucine was taken with glucose, it reduced the 2.5-hour glucose area response by 50%. researchgate.net This effect is largely attributed to leucine's potent stimulation of insulin secretion in the presence of glucose. researchgate.net In animal models, dietary leucine supplementation has been shown to prevent hyperglycemia induced by a high-fat diet, helping the animals remain euglycemic (having normal blood sugar levels). diabetesjournals.org

Enhancement of Insulin Secretion and Peripheral Insulin Sensitivity

Leucine is recognized as one of the most powerful amino acid secretagogues for insulin. nih.gov It directly stimulates the pancreatic β-cells to release insulin through several mechanisms. nih.gov Leucine can act as a metabolic fuel for ATP production or be converted to its metabolite, α-ketoisocaproate (α-KIC), which influences ion channel activity, leading to insulin secretion. nih.govnih.gov Additionally, it can allosterically activate the enzyme glutamate dehydrogenase, enhancing glutaminolysis and further promoting insulin release. nih.gov This stimulation of insulin secretion is significantly amplified when blood glucose levels are elevated. researchgate.netnih.gov

Beyond its effects on insulin secretion, leucine has also been shown to improve insulin sensitivity in peripheral tissues like muscle and liver. mvsu.edunih.gov Supplementation with leucine in mice on a high-fat diet resulted in greater glucose tolerance and insulin sensitivity. diabetesjournals.org This improvement may be mediated by the activation of AMPK, a key enzyme in glucose metabolism. mvsu.edu

Neurotransmitter Synthesis and Neurological Implications

Dthis compound has significant implications for brain chemistry and neurological function, primarily through its role in neurotransmitter synthesis and its transport across the blood-brain barrier. researchgate.net

Leucine and other BCAAs can be metabolized in the brain to produce glutamate, the primary excitatory neurotransmitter in the central nervous system. nih.govresearchgate.net Leucine serves as a crucial nitrogen donor for the synthesis of both glutamate and glutamine within brain cells. researchgate.net This process is vital for maintaining the brain's pool of these important signaling molecules. nih.gov

The transport of leucine into the brain is a critical point of regulation. Leucine, along with other large neutral amino acids (LNAAs), crosses the blood-brain barrier using the same transport system. nih.gov This means that these amino acids compete with each other for entry into the brain. Consequently, high concentrations of leucine in the blood can limit the uptake of other LNAAs, such as tryptophan and tyrosine. nih.gov This competition has direct neurological consequences, as tryptophan is the precursor for the neurotransmitter serotonin (B10506), and tyrosine is the precursor for the catecholamine neurotransmitters dopamine (B1211576) and noradrenaline. researchgate.net Research in pigs has shown that high-leucine diets can reduce the amount of tryptophan available in the brain and lower circulating serotonin levels. nih.gov

Furthermore, research in animal models has suggested a neuroprotective role for leucine isomers. Both this compound and D-leucine have been shown to protect mice against epileptic seizures, with D-leucine demonstrating an ability to terminate seizure activity without sedative effects. wikipedia.org

Leucine Metabolism in Brain and Neuronal Excitability

Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in cerebral nitrogen homeostasis, neurotransmitter synthesis, and energy production. nih.gov Its transport across the blood-brain barrier (BBB) is mediated by the Large Neutral Amino Acid Transporter (LAT1), which it shares with other large neutral amino acids. nih.govnih.gov This competitive transport means that fluctuations in plasma leucine levels can directly impact the cerebral availability of other essential amino acids, thereby influencing the synthesis of key neurotransmitters like dopamine and serotonin. nih.gov

Within the central nervous system (CNS), leucine is a key participant in the glutamate-glutamine cycle, a vital pathway for managing the brain's primary excitatory neurotransmitter, glutamate. nih.govresearchgate.net A proposed mechanism involves an astrocyte-neuron shuttle where leucine provides the amino group necessary for the de novo synthesis of glutamate. nih.gov In this process, leucine enters astrocytes and is transaminated by the mitochondrial branched-chain aminotransferase (BCATm) to form α-ketoisocaproate (KIC) and glutamate. nih.govresearchgate.net The KIC is then transported to neurons, where the cytosolic BCAT (BCATc) catalyzes its reamination back to leucine, using glutamate and producing α-ketoglutarate. nih.gov This cycle effectively transfers nitrogen from astrocytes to neurons, supporting the replenishment of the neuronal glutamate pool. nih.govresearchgate.net

While crucial for normal brain function, the metabolism of leucine is also intricately linked to neuronal excitability. An imbalance, particularly an excess of BCAAs, can lead to increased central glutamate levels, potentially rendering the CNS more susceptible to excitotoxicity. proquest.com This state of hyperexcitability and excitotoxicity is a common underlying mechanism in several neurodegenerative processes. nih.govresearchgate.net Studies have shown that BCAAs can directly induce neuronal excitotoxicity and increase the vulnerability to it by promoting neuronal hyperexcitability. proquest.com

Key ProteinFunction in Cerebral Leucine MetabolismLocation
LAT1 (SLC7A5/SLC3A2) Primary transporter for leucine across the blood-brain barrier.Luminal and abluminal membranes of brain capillary endothelial cells.
BCATm (BCAT2) Mitochondrial isoenzyme that catalyzes the transamination of leucine to α-ketoisocaproate (KIC) in astrocytes, producing glutamate.Astrocytes (Mitochondria).
BCATc (BCAT1) Cytosolic isoenzyme that catalyzes the transamination of KIC back to leucine in neurons, consuming glutamate.Neurons (Cytosol).
BCKDH Complex Rate-limiting enzyme complex in the BCAA degradation pathway.Brain (Mitochondria).

Alterations in Leucine Metabolism in Neurodegenerative Diseases

Dysregulation of BCAA metabolism is increasingly recognized as a significant factor in the pathophysiology of major neurodegenerative diseases. nih.govresearchgate.netnih.gov The specific alterations in leucine metabolism often vary between diseases, reflecting different underlying pathological mechanisms.

Alzheimer's Disease (AD): The link between leucine metabolism and Alzheimer's Disease is complex, with studies reporting conflicting findings. Some research indicates that individuals with AD have elevated circulating levels of BCAAs and their metabolites. mdpi.comdntb.gov.ua This elevation is thought to be associated with insulin resistance, a known risk factor for AD. nih.gov Leucine is a potent activator of the mTOR signaling pathway, and chronic overactivation of mTOR has been linked to insulin resistance and the hyperphosphorylation of tau, a hallmark of AD pathology. mdpi.comnih.gov Conversely, other studies have reported reduced levels of leucine and other BCAAs in the plasma and cerebrospinal fluid (CSF) of AD patients, suggesting that the disease process itself might lead to decreased BCAA levels, possibly due to reduced absorption from the diet. frontiersin.org Animal studies have shown that restricting dietary BCAAs can delay cognitive decline and reduce AD-related pathology in mouse models. mdpi.com

Parkinson's Disease (PD): In Parkinson's Disease, emerging evidence points to a significant dysregulation of BCAA metabolism. mdpi.com The findings on BCAA levels in PD patients are inconsistent, with some studies showing elevated levels while others report decreases that correlate with disease progression. mdpi.com This dysregulation is associated with several core features of PD pathology, including mitochondrial dysfunction, oxidative stress, neuroinflammation, and altered neurotransmission. mdpi.com Leucine, in particular, can influence the PI3K-Akt-mTOR pathway, and its overactivation has been linked to insulin resistance, which is also associated with impaired mitochondrial quality control and increased oxidative stress in PD. mdpi.com Furthermore, genetic factors play a role, with the Leucine-Rich Repeat Kinase 2 (LRRK2) gene being significantly implicated in the pathophysiology of familial PD. nih.gov

Huntington's Disease (HD): Unlike in some other neurodegenerative conditions, a consistent finding in Huntington's Disease is a reduction in the levels of BCAAs in plasma, CSF, and brain tissue. nih.govresearchgate.net HD is characterized by deficits in cerebral energy and neurotransmitter metabolism. nih.gov Research in the R6/2 mouse model of HD has revealed an enhanced capacity for cerebral BCAA metabolism, particularly an increase in BCAA transamination. nih.gov This suggests that the brain in HD may be upregulating the breakdown of leucine and other BCAAs as a compensatory mechanism to replenish tricarboxylic acid (TCA) cycle intermediates (anaplerosis) and provide alternative energy substrates in response to the underlying energy deficit. nih.govresearchgate.net The mutant huntingtin (mHTT) protein itself is also a factor; a mutation at the leucine-7 residue in its N-terminal domain can suppress the association of mHTT with mitochondria, ameliorating some of the polyglutamine-induced mitochondrial dysfunction. nih.gov

DiseaseObserved Alterations in Leucine/BCAA MetabolismPotential Pathophysiological Consequences
Alzheimer's Disease Conflicting reports: Some studies show elevated circulating BCAAs mdpi.comdntb.gov.ua, while others report reduced levels in plasma and CSF. frontiersin.orgElevated levels are linked to insulin resistance, mTOR pathway overactivation, and tau hyperphosphorylation. nih.govmdpi.comnih.gov Reduced levels may be a consequence of the disease. frontiersin.org
Parkinson's Disease Inconsistent findings on BCAA levels; some studies report elevations, others show decreases correlating with disease progression. mdpi.comDysregulation is associated with mitochondrial dysfunction, oxidative stress, and altered neurotransmission. mdpi.com LRRK2 gene mutations are a key factor. nih.gov
Huntington's Disease Reduced levels of BCAAs in plasma, CSF, and brain. nih.govresearchgate.netAssociated with enhanced cerebral BCAA metabolism, possibly as a compensatory anaplerotic mechanism for energy deficits. nih.gov

Computational and Theoretical Studies on Dl Leucine Systems

Molecular Docking and Simulation Studies of Chiral Recognition

Molecular docking and simulation studies are valuable tools for investigating the interactions between chiral molecules, such as the enantiomers of leucine (B10760876) (L-leucine and D-leucine), and chiral stationary phases or selectors. These studies aim to elucidate the mechanisms behind chiral recognition, which is fundamental to enantiomeric separation processes like chiral chromatography. researchgate.netresearchgate.net By simulating the binding poses and affinities of enantiomers to a chiral selector, researchers can gain a deeper understanding of the non-covalent interactions that drive differential binding. nih.govd-nb.info

Elucidation of Hydrogen Bonding and π-π Interactions in Chiral Separations

A key focus within molecular docking and simulation studies of chiral recognition is the identification and characterization of specific intermolecular forces responsible for differentiating enantiomers. Hydrogen bonding and π-π interactions are frequently identified as primary forces governing chiral recognition in various systems, including those involving amino acids. researchgate.netresearchgate.netnih.govscispace.com

For instance, simulation studies investigating the chiral separation of Dthis compound-DL-tryptophan dipeptide on amylose-based chiral columns have highlighted the significance of both hydrogen bonding and π-π interactions between the dipeptide stereomers and the chiral stationary phase. researchgate.netresearchgate.net The differential strength and geometry of these interactions for the different stereomers contribute to their differential retention on the column, leading to separation. researchgate.net Molecular docking analysis can provide detailed visualizations of these interactions at the molecular level, showing how the specific arrangement of hydrogen bond donors and acceptors, as well as aromatic rings, influences binding affinity and selectivity for each enantiomer. nih.govd-nb.info

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) calculations are widely employed to investigate the structural and electronic properties of amino acids, including leucine. researchgate.netaps.orgtsijournals.comnih.govmdpi.com DFT provides a quantum mechanical approach to determine the optimized geometries, energy levels, and charge distributions within molecules and crystals. This information is essential for understanding the fundamental nature of these compounds and their behavior in different environments.

Studies utilizing DFT have explored the structural and electronic properties of this compound, often comparing it with other branched-chain amino acids like alanine, isoleucine, and valine. researchgate.netaps.orgnih.gov These calculations have confirmed that amino acid molecules within crystals typically adopt zwitterionic configurations, aligning with experimental observations. researchgate.netaps.org DFT can also provide insights into lattice constants and the role of van der Waals interactions in crystal formation. researchgate.netaps.org Furthermore, DFT calculations can predict electronic properties such as band gaps, indicating that these materials often possess wide band gaps with electrons localized to the constituent molecules. researchgate.netaps.orgtsijournals.com The electronic structure analysis suggests that the amine and carboxy functional groups significantly influence the band structure. researchgate.netaps.org

DFT calculations have also been used to study the adsorption of leucine on metal surfaces, providing information about the most stable adsorption structures and energies, which are crucial for understanding interfacial phenomena. mdpi.com

Frontier Molecular Orbital Analysis of Leucine Complexes

Frontier Molecular Orbital (FMO) analysis, typically performed within the framework of DFT, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govlibretexts.org These orbitals are the most important in terms of chemical reactivity, as the HOMO is the primary electron donor and the LUMO is the primary electron acceptor. nih.govlibretexts.org

FMO analysis of leucine and its complexes can provide insights into their reactivity profiles and active centers. researchgate.netnih.govworldscientific.com By examining the energy levels and spatial distribution of the HOMO and LUMO, researchers can predict how leucine might interact with other molecules or surfaces. researchgate.netlibretexts.org For example, FMO analysis has been applied to study complexes of leucine with materials like single-walled carbon nanotubes, helping to understand the electronic structure and the nature of interactions in such systems. researchgate.net This type of analysis is valuable in fields such as materials science and the design of biosensors. researchgate.net

Computational Modeling of Fragmentation Pathways in Mass Spectrometry

Computational modeling is a powerful tool for understanding and predicting the fragmentation pathways of amino acids and peptides in mass spectrometry (MS). researchgate.netplos.orgresearchgate.netdiva-portal.org Mass spectrometry is a widely used technique for identifying and characterizing biomolecules, but interpreting the fragmentation patterns can be complex, especially for isomeric compounds. acs.orgresearchgate.net Computational methods help to rationalize observed fragmentation spectra and can aid in the differentiation of closely related molecules. researchgate.net

Various computational approaches are used, including ab initio calculations and molecular dynamics simulations, to study how ions fragment under different mass spectrometry techniques like Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), and Electron Transfer Dissociation (ETD). researchgate.netdiva-portal.orgresearchgate.net These models can predict the relative stabilities of different fragment ions and the likelihood of specific bond cleavages. plos.orgnih.gov

Differentiation of Isomeric Amino Acids via Mass Spectrometry

Differentiating isomeric amino acids, such as leucine and isoleucine, poses a significant challenge in mass spectrometry due to their identical elemental composition and very similar fragmentation patterns. acs.orgresearchgate.netresearchgate.netpolyu.edu.hk Computational modeling plays a crucial role in developing and understanding MS-based methods for distinguishing these isomers. researchgate.net

Computational studies, often combined with experimental mass spectrometry data, have been used to investigate the subtle differences in fragmentation behavior between leucine and isoleucine. researchgate.netresearchgate.net These differences can arise from variations in their side-chain structures, which influence the stability of fragment ions and the favorability of certain fragmentation pathways. researchgate.net For instance, computational modeling has helped to rationalize the differences observed in CID spectra of leucine and isoleucine. researchgate.net

Advanced MS techniques, sometimes coupled with computational analysis, have been developed to address the challenge of isomer differentiation. These include multi-stage mass spectrometry methods and techniques involving ion mobility, where computational modeling assists in interpreting the experimental results and understanding the underlying principles of separation and differentiation. researchgate.netacs.orgresearchgate.netresearchgate.netpolyu.edu.hk

Artificial Neural Networks (ANN) in Synthesis Optimization

Artificial Neural Networks (ANNs), a type of machine learning model, are being increasingly applied in chemical synthesis, including the optimization of synthetic processes involving amino acids like leucine. acs.orgbidacv.comresearchgate.netacs.org ANNs can learn complex relationships between reaction parameters and outcomes from experimental data, enabling the prediction and optimization of reaction conditions. acs.orgbidacv.comacs.org

In the context of peptide synthesis, which involves the coupling of amino acids like leucine, ANNs have been used to model and predict the efficiency of individual coupling steps. acs.orgamidetech.com By analyzing data from numerous synthesis cycles, an ANN can identify how factors such as the incoming amino acid (e.g., leucine), the existing peptide chain, and reaction parameters (temperature, flow rate, coupling agents) influence the yield and quality of the synthesis. acs.orgamidetech.com

Advanced Analytical Methodologies for Dl Leucine in Complex Matrices

Development of Highly Sensitive Chiral Resolution Methods

The accurate determination of D- and L-leucine requires methods capable of resolving these chiral molecules. Highly sensitive chiral resolution techniques are continuously being developed and refined to meet this need.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Labeling Reagents

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique widely used for the analysis of amino acids. To achieve chiral separation of leucine (B10760876) enantiomers using LC-MS, chiral labeling reagents are often employed. These reagents react with the amino acids to form diastereomers, which can then be separated on standard achiral stationary phases, such as C18 columns, before detection by MS nih.govnacalai.com. This approach simplifies the chromatographic setup compared to using chiral stationary phases.

Studies have demonstrated the effectiveness of specific chiral labeling reagents in combination with LC-MS for the highly sensitive detection of DL-amino acids, including leucine, in various matrices nih.gov. For instance, a method utilizing 1-fluoro-2,4-dinitrophenyl-5-D-leucine-N,N-dimethylethylenediamineamide (D-FDLDA) as a chiral resolution labeling reagent allowed for the rapid separation and highly sensitive detection of DL-amino acids in foods and beverages using LC-MS with a C18 column nih.gov. The labeled amino acids were reported to be highly stable nacalai.com. Another study validated N,N-dimethyl-L-leucine (L-DiLeu) tags as novel chiral derivatization reagents for the chromatographic separation of 20 pairs of D/L-amino acids, enabling enantiomer-resolved quantification through single-step tagging and multiplexed absolute quantitation using an isobaric labeling strategy acs.org. The use of paired D- and L-DiLeu reagents allows for the generation of analytically equivalent internal references for both D- and L-amino acids, enhancing precision and boosting signal intensities for low-abundance amino acids acs.org.

Pre-column Derivatization Techniques for Enantiomeric Analysis

Pre-column derivatization is a common strategy in enantiomeric analysis of amino acids by HPLC and LC-MS academicjournals.orgresearchgate.net. This technique involves reacting the amino acids with a chiral reagent before chromatographic separation, forming diastereomeric derivatives that can be separated on a reversed-phase column academicjournals.orglcms.cz. This approach offers advantages in terms of sensitivity and the ability to analyze multiple amino acids simultaneously lcms.cz.

Various chiral derivatization reagents have been explored for the pre-column derivatization of amino acid enantiomers, including leucine. Reagents such as o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol compound like N-acetyl-L-cysteine (NAC) or N-tert.-butyloxycarbonyl-L-cysteine (Boc-L-Cys) are commonly used to form fluorescent diastereomeric isoindole derivatives with primary amines lcms.cztandfonline.com. Another reagent, 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), has also been selected as a derivatization reagent for improving detection sensitivity in the enantiomeric purity determination of L-amino acids researchgate.net. These pre-column derivatization methods, coupled with reversed-phase HPLC or UPLC and fluorescence or MS detection, provide sensitive and efficient ways to separate and quantify leucine enantiomers researchgate.nettandfonline.comnih.gov.

Quantification of Leucine Enantiomers in Biological Samples

Quantifying leucine enantiomers in biological samples is crucial for understanding their roles in physiological and pathological processes. Various analytical methods have been developed for this purpose, addressing the complexity of biological matrices.

Studies have utilized techniques like UPLC-ESI-MS/MS with pre-column derivatization to quantify N-acetyl-Dthis compound enantiomers in human fingernails nih.gov. Enantioselective stochastic sensors have also been explored for the enantioanalysis of leucine in whole blood samples, demonstrating high reliability and sensitivity with detection limits in the attogram per liter range mdpi.comresearchgate.netfao.org. These sensors were shown to be capable of identifying and quantifying L- and D-leucine in whole blood, with D-leucine being detected in samples from patients with breast cancer but not in those from healthy volunteers mdpi.comresearchgate.net.

Analysis in Human Fingernails as Biomarkers

Human fingernails have emerged as a potential matrix for the analysis of amino acid enantiomers as biomarkers. Research has focused on developing methods for the chiral separation and quantification of leucine derivatives in fingernails.

A method involving UPLC-ESI-MS/MS with DBD-Apy pre-column derivatization on a C18 column has been developed for analyzing N-acetyl-Dthis compound enantiomers in human fingernails nih.govresearchgate.net. This method demonstrated good resolution and sensitivity, with a limit of detection of 1.50 fmol and a linear range of 10-2000 fmol for Ac-DL-Leu nih.govresearchgate.net. The recovery of Ac-DL-Leu in human nails was found to be between 96.92% and 105.69% nih.govresearchgate.net. Analysis of fingernail samples from healthy volunteers, prediabetic individuals, and diabetic patients showed significantly lower contents of both Ac-D-Leu and Ac-L-Leu in diabetic patients compared to the other groups, suggesting the potential of these enantiomers as biomarkers for diabetes nih.govresearchgate.net.

Analyte LOD (fmol) Linear Range (fmol) Recovery in Fingernails (%)
N-acetyl-DL-Leu 1.50 10-2000 > 0.9997 96.92-105.69

Application in Clinical Diagnostics (e.g., Thalassemia Diagnosis)

The analysis of amino acid enantiomers, including leucine, holds promise in clinical diagnostics. While the search results did not provide specific details on the direct application of leucine enantiomer analysis in the diagnosis of Thalassemia, they highlight the broader significance of chiral molecule analysis as disease biomarkers nih.gov.

Abnormal enantiomeric ratios of chiral molecules in biological fluids and tissues have been observed in various diseases, including cancers, kidney diseases, and brain disorders, indicating their potential as biomarkers for diagnosis and prognosis nih.gov. For instance, untargeted metabolic profiling has revealed an excess of D-amino acids in patients with diabetes mellitus, with higher ratios of D- to L-enantiomers of several amino acids, including leucine, observed in the nails of diabetic patients compared to healthy volunteers nih.gov. Although the direct link to Thalassemia diagnosis was not explicitly detailed in the search results, the principle of using altered amino acid enantiomer profiles as diagnostic indicators in other conditions suggests a potential area for future research in Thalassemia. Thalassemia itself is a group of inherited disorders affecting hemoglobin production, which involves amino acid chains bham.ac.ukmsdmanuals.com. While standard diagnosis involves hemoglobin electrophoresis and genetic testing, the role of specific amino acid enantiomer imbalances is an area of ongoing investigation in the broader field of metabolomics and disease biomarkers msdmanuals.comresearchgate.net.

Quality Control and Standardization of Dthis compound Analytical Procedures

Quality control (QC) and standardization are paramount in ensuring the reliability and comparability of analytical data for Dthis compound. This involves implementing rigorous procedures throughout the analytical workflow, from sample preparation to data analysis.

Quality control samples are routinely analyzed alongside study samples to monitor method performance, accuracy, and precision plos.orgnih.gov. These QC samples are typically prepared at different concentrations within the analytical measurement range and are analyzed at regular intervals during a batch run plos.orgnih.gov. For methods used over extended periods, the stability of QC materials and calibrators is regularly assessed nih.gov.

Standardization of analytical procedures for Dthis compound involves adhering to established guidelines and using certified reference materials. Reference standards of Dthis compound and its related impurities are crucial for method development, validation, and routine QC applications axios-research.comaxios-research.comsynzeal.com. These standards provide traceability against pharmacopeial standards such as USP or EP axios-research.comsynzeal.com.

Validation and Verification Studies for Analytical Methods

Validation and verification studies are fundamental requirements to demonstrate that an analytical method is fit for its intended purpose americanpharmaceuticalreview.comdemarcheiso17025.com. For Dthis compound analysis in complex matrices, these studies assess various performance characteristics.

Key validation parameters include linearity, sensitivity (limit of detection - LOD and limit of quantification - LOQ), accuracy, precision (repeatability and intermediate precision), and recovery rsc.orgresearchgate.netamericanpharmaceuticalreview.comdemarcheiso17025.com. Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range americanpharmaceuticalreview.comresearchgate.net. Sensitivity parameters like LOD and LOQ determine the lowest concentrations that can be reliably detected and quantified rsc.orgamericanpharmaceuticalreview.comresearchgate.net. Accuracy is assessed through recovery studies, where known amounts of Dthis compound are added to blank matrix samples, and the measured concentration is compared to the expected value rsc.orgresearchgate.net. Precision evaluates the variability of results under the same conditions (repeatability) and under different conditions (intermediate precision) researchgate.net.

Validation studies for amino acid analysis methods in complex matrices have reported performance characteristics such as relative standard deviations for repeatability and intermediate precision, and recovery rates researchgate.neteuropa.eu. For instance, validation of an ISO method for leucine determination in feed additives and premixtures showed relative standard deviations for repeatability ranging from 0.7 to 2.7% and for intermediate precision ranging from 0.6 to 3.2%, with recovery rates from 98 to 105% europa.eu. Another method for amino acid analysis in feed reported relative standard deviations for repeatability and intermediate precision ranging from 0.4% to 4.6% and 0.8% to 7.9%, respectively, with recovery rates from 87% to 104% researchgate.net.

Validation also involves evaluating matrix effects, which can influence the analytical outcome in complex samples rsc.orgresearchgate.net. The use of matrix-matched calibration standards or internal standards, such as stable isotope-labeled amino acids, helps to compensate for these effects rsc.orgnih.gov. Robustness studies are conducted to evaluate the method's performance when small variations in method parameters occur americanpharmaceuticalreview.com.

Verification studies are performed to confirm that a validated method performs as expected in a specific laboratory or with a specific matrix europa.eu. This is particularly important when extending the scope of a standard method to different matrices or concentration ranges europa.eu.

Compliance with Pharmaceutical and Feed Additive Standards

Compliance with relevant pharmaceutical and feed additive standards is essential for the production and analysis of Dthis compound used in these industries nih.govplos.org. These standards, set by regulatory bodies, define quality requirements, acceptable analytical methods, and validation criteria.

For pharmaceutical applications, Dthis compound used in analytical method development, validation, and quality control must meet pharmacopeial standards such as those outlined in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) axios-research.comsynzeal.com. These standards often specify acceptable levels of purity and may reference specific analytical procedures for testing.

In the context of feed additives, the use and analysis of amino acids like leucine are subject to regulations. For example, in the European Union, the authorization of feed additives is governed by specific regulations, which also cover the evaluation of analytical methods submitted for their quantification in feed and premixtures europa.eu. Standardized methods, such as those developed by the International Organization for Standardization (ISO), are often referenced or required for the analysis of amino acids in feed matrices europa.eu. The Food Chemical Codex (FCC) also provides monographs for substances like this compound, including identification methods based on techniques like infrared absorption europa.euecfr.gov.

Compliance with these standards ensures the quality, safety, and efficacy of products containing Dthis compound and provides a framework for reliable analytical testing in complex matrices.

Table of Compounds and PubChem CIDs:

Compound NamePubChem CID
Dthis compound6108
This compound6106
D-Leucine710
N-Acetyl-Dthis compound14850
N-Acetyl-L-leucine86988
N-Acetyl-D-leucine642817
Norleucine874
L-Isoleucine791
L-Lysine5962
L-Methionine6137
L-Threonine6288
L-Alanine5950
L-Arginine6322
L-Asparagine6265
L-Aspartic acid5960
L-Cysteine5858
L-Cystine617
L-Glutamic acid611
L-Glutamine742
Glycine750
L-Histidine695
L-Phenylalanine6140
L-Proline145742
L-Serine5951
L-Tryptophan6305
L-Valine6287

Data Table Example (Illustrative based on search results):

While detailed, interactive data tables directly from the search results are not feasible in this format, the following table illustrates the type of validation data discussed, based on the information found regarding method validation for amino acids in feed researchgate.neteuropa.eu:

Validation ParameterRange Observed (Example 1) europa.euRange Observed (Example 2) researchgate.net
Repeatability (RSDr)0.7% - 2.7%0.4% - 4.6%
Intermediate Precision (RSDip)0.6% - 3.2%0.8% - 7.9%
Recovery Rate98% - 105%87% - 104%
Limit of Detection (LOD)Not specified for Leucine0.06 g kg⁻¹ (Methionine) - 0.72 g kg⁻¹ (Glutamic acid) researchgate.net
Limit of Quantification (LOQ)Not specified for LeucineNot specified for Leucine

Applications of Dl Leucine in Advanced Research Models

In Vitro Studies on Cell Growth, Proliferation, and Survival

In vitro research using various cell lines has explored the impact of leucine (B10760876) on fundamental cellular processes such as growth, proliferation, and survival. These studies often shed light on the underlying molecular mechanisms.

Leucine's Role in Protein Synthesis and Cell Cycle Progression

Leucine is well-established as a key regulator of protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway plays a crucial role in controlling protein translation, metabolism, cell growth, proliferation, and survival by integrating external and intracellular signals. nih.govfrontiersin.org Leucine stimulates mTOR activity, leading to increased protein synthesis and cell growth. frontiersin.org Specifically, leucine enhances the phosphorylation of downstream targets of the mTOR pathway, such as ribosomal protein S6 and eukaryotic initiation factor 4E binding protein 1 (4E-BP1). nih.govfrontiersin.org The phosphorylation of 4E-BP1 promotes its dissociation from eukaryotic initiation factor 4E (eIF4E), which is essential for initiating the translation process. scielo.brscielo.br Leucine also appears to stimulate eukaryotic initiation factor-4G (eIF4G) through an mTOR-independent pathway, and the association of eIF4E and eIF4G forms the eIF4F complex, which regulates translation initiation. scielo.brscielo.br This stimulation of translation initiation complexes enhances the cellular capacity for protein synthesis. scielo.brscielo.br

Studies have also investigated the effect of leucine on cell cycle progression. Amino acid deprivation has been reported to inhibit cell cycle progression, although the specific checkpoints affected can vary in different cell types. nih.gov Research on breast cancer cell lines has shown that leucine deprivation can lead to a reduction in the G1 population and an accumulation of cells in the S-phase in MDA-MB-231 cells, while resulting in a decrease of the S population in MCF-7 cells. nih.gov This suggests that leucine availability can influence cell cycle distribution, with the specific effects being cell type-dependent.

Metabolic Reprogramming in Cancer Cells

Leucine's influence extends to the metabolic reprogramming observed in cancer cells. Cancer cells exhibit altered metabolism to support their rapid proliferation and survival. Leucine, as a branched-chain amino acid, is crucial for activating the mTOR pathway, a central regulator of cancer cell growth and proliferation. consensus.app High levels of amino acid transporters like LAT1, which transports branched-chain amino acids including leucine, are frequently overexpressed in various cancers and are linked to more aggressive tumor behavior and poorer prognosis. consensus.app

In vitro studies have demonstrated that leucine can influence metabolic pathways in cancer cells. For instance, leucine deprivation has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. nih.govnih.govmdpi.com This effect may be mediated, in part, by the inhibition of fatty acid synthase (FASN) expression under leucine deficiency. nih.gov Conversely, some studies suggest that leucine can promote cancer progression. In breast cancer, a high-fat diet leading to abundant leucine release promoted cancer progression in tumor-bearing mice, mediated by mTOR signaling activation. nih.govmdpi.com Leucine has also been found to promote the growth and proliferation of pancreatic cancer cells by stimulating SESN2 expression and increasing phosphorylated mTOR (p-mTOR), indicating mTOR pathway involvement in pancreatic cancer development. nih.govmdpi.com The use of mTOR inhibitors and SESN2 expression vectors in these studies demonstrated that SESN2 promotes glycolysis in pancreatic cancer through the mTOR signaling pathway. nih.govmdpi.com

However, the effects of leucine on cancer cell metabolism can be complex and context-dependent. Some research suggests that leucine supplementation favors oxidative phosphorylation (OXPHOS) over glycolysis by increasing oxygen consumption and mitochondrial biogenesis, while reducing glucose consumption. nih.gov This metabolic shift can promote apoptosis and oxidative stress in tumor cells. nih.gov Additionally, leucine supplementation has been shown to inhibit the expression of insulin-like growth factor 1 (IGF-1) and increase p53 levels, resulting in the inhibition of the PI3K/AKT1/mTORC1 signaling axis in tumor cells, leading to apoptosis and tumor cell death. nih.gov

Studies using Walker-256 tumor cells in vitro demonstrated that leucine treatment reduced glucose consumption and lactate (B86563) production, suggesting a shift towards less glycolytic metabolism. researchgate.net This was associated with increased mitochondrial oxidative capacity, evidenced by increased oxygen consumption rates and the expression of genes and proteins involved in mitochondrial biogenesis and function. researchgate.net

In Vivo Animal Models for Investigating Leucine's Effects

Animal models provide a crucial platform for investigating the systemic effects of leucine, including its impact on growth, muscle health, and neurological disorders. Studies using DL-leucine or leucine supplementation in animal models have yielded valuable insights into its physiological roles.

Modulation of Animal Growth and Development

Leucine is recognized as an essential amino acid that plays a significant role in regulating animal growth and development. nih.govfrontiersin.orgnih.gov Its anabolic effects on muscle and other tissues are linked to its ability to stimulate protein synthesis, primarily through the activation of the mTORC1 signaling pathway. nih.govfrontiersin.orgnih.gov

Studies in various animal models, including pigs and rats, have demonstrated that leucine supplementation can improve muscle growth and development, as well as feed efficiency. nih.gov For example, leucine supplementation improved lean body mass, reduced fat, and enhanced muscle protein synthesis in pigs. nih.gov In neonatal pigs, leucine supplementation has been shown to enhance muscle protein synthesis, making it a candidate for stimulating growth in low birth weight infants. nih.govresearchgate.net Research in early-life broiler chicks and rats also indicates that increased dietary leucine improves protein synthesis and muscle maintenance through mTOR activation. mdpi.com

Beyond muscle, leucine has been shown to influence the expression of genes involved in energy and lipid metabolism in skeletal muscle, liver, and adipose tissue in rats. frontiersin.org Emerging evidence also suggests that epigenetic mechanisms may mediate leucine's effects on growth and development, although further research is needed to fully elucidate these mechanisms. frontiersin.org

However, the effects of leucine on growth can be dependent on specific conditions and dosage. For instance, while insufficient dietary leucine impairs growth, excessive supplementation above recommended levels may not always improve weight gain and growth in broiler chickens. mdpi.com Studies in Holstein bull calves showed that leucine supplementation at different levels had varying effects on the mass of certain visceral tissues, with a quadratic effect observed on the pancreas, omasum, and spleen. frontiersin.org

Impact on Muscle Atrophy and Sarcopenia Models

Leucine has been investigated for its potential to mitigate muscle atrophy and sarcopenia, conditions characterized by muscle wasting. Its role in stimulating muscle protein synthesis makes it a promising therapeutic agent for these conditions. frontiersin.org

Studies in older mice have shown that leucine supplementation increased muscle mass and improved muscle function. nih.gov By activating mTORC1 and increasing protein synthesis, leucine can help decrease protein degradation, potentially mitigating muscle loss. researchgate.net

Studies in Lysosomal Storage Disorders (e.g., Niemann-Pick Type C1, Sandhoff Disease)

Dthis compound derivatives, particularly acetyl-Dthis compound (ADLL), have been explored in animal models of lysosomal storage disorders, including Niemann-Pick Type C1 (NPC1) and Sandhoff disease. These are rare neurodegenerative disorders characterized by the accumulation of specific lipids in lysosomes, leading to cellular dysfunction and neurological symptoms. mdpi.comresearchgate.netnih.gov

Studies in mouse models of NPC1 (Npc1−/− mice) have investigated the effects of acetyl-Dthis compound and its enantiomers. Acetyl-Dthis compound and acetyl-L-leucine administered pre-symptomatically delayed disease progression and extended lifespan in Npc1−/− mice, whereas acetyl-D-leucine did not, suggesting that the L-enantiomer is the neuroprotective component. nih.govmedrxiv.orgresearchgate.netbiorxiv.org These studies observed improvements in ataxia and a slowing of disease progression in treated mice. nih.govmedrxiv.orgresearchgate.netbiorxiv.org Potential mechanisms of action implicated altered glucose and antioxidant metabolism and improvements in mitochondrial energy metabolism in Npc1−/− mice. nih.govresearchgate.netyuntsg.com

In a mouse model of Sandhoff disease (Hexb−/− mice), acetyl-Dthis compound treatment resulted in a modest but significant increase in lifespan and improved motor function. mdpi.comresearchgate.net The treatment also reduced glycosphingolipid storage in the forebrain and cerebellum and normalized altered glucose and glutamate (B1630785) metabolism. mdpi.comresearchgate.net Additionally, acetyl-Dthis compound increased autophagy and the levels of superoxide (B77818) dismutase (SOD1), a reactive oxygen species scavenger, in the Sandhoff mouse model. mdpi.comresearchgate.net While this compound is a potent activator of mTOR, studies in both Sandhoff and NPC1 mouse models treated with acetyl-Dthis compound or its enantiomers did not consistently show changes in mTOR levels or phosphorylation. yuntsg.com

These findings in animal models suggest that acetyl-Dthis compound, particularly its L-enantiomer, holds potential as a therapeutic agent for lysosomal storage disorders by influencing metabolic pathways and potentially reducing the accumulation of storage materials.

Here are some data tables based on the search results:

Table 1: Effects of Leucine Deprivation/Restriction on Cancer Cells In Vitro

Cell LineLeucine ConditionEffect on ProliferationEffect on ApoptosisKey Mechanism(s) ImplicatedSource
Breast CancerDeprivationInhibitsInducesInhibition of FASN expression nih.govnih.govmdpi.com
Pancreatic CancerSupplementationPromotesNot specifiedActivation of mTOR pathway, stimulation of SESN2 expression nih.govmdpi.com
Colorectal CancerSupplementationPro-tumorigenicNot specifiedStimulation of regulatory B cells expressing LARS2 nih.gov
HCC cell linesDeprivationReducesNot specifiedRegulation of Leu metabolism by MCC nih.gov
Walker-256 tumor cellsTreatment (50 µM)Not specifiedNot specifiedReduced glucose consumption, increased oxidative phosphorylation researchgate.net

Table 2: Effects of Leucine Supplementation in Animal Models of Growth and Muscle

Animal ModelLeucine Supplementation EffectKey Finding(s)Source
PigsImproved lean body mass, reduced fat, enhanced muscle protein synthesisLeucine supplementation improved muscle growth and feed efficiency. nih.gov
Neonatal PigsEnhanced muscle protein synthesisLeucine is a candidate for stimulating growth in low birth weight infants. nih.govresearchgate.net
Older MiceIncreased muscle mass, improved muscle functionLeucine supplementation showed beneficial effects on muscle in aging. nih.gov
RatsImproved protein synthesis and muscle maintenanceLinked to mTOR activation. mdpi.com
Holstein Bull CalvesVaried effects on visceral tissue mass depending on dosageQuadratic effect on pancreas, omasum, and spleen mass. frontiersin.org

Table 3: Effects of Acetyl-Dthis compound (ADLL) in Lysosomal Storage Disorder Mouse Models

Disease ModelTreatment (ADLL or enantiomers)Key Finding(s)Source
Niemann-Pick Type C1 (Npc1−/− mice)ADLL and Acetyl-L-leucine (pre-symptomatic)Delayed disease progression, extended lifespan, improved ataxia. Acetyl-D-leucine was not effective. nih.govmedrxiv.orgresearchgate.netbiorxiv.org
Sandhoff Disease (Hexb−/− mice)ADLL (from 3 weeks of age)Modest but significant increase in lifespan, improved motor function, reduced glycosphingolipid storage. mdpi.comresearchgate.net

Investigation in Neurodegenerative Disease Models (e.g., Parkinson's Disease)

Acetyl-Dthis compound has been investigated in the context of isolated REM Sleep Behavior Disorder (iRBD), considered a prodromal stage of Parkinson's disease (PD). nih.govwikipedia.orgwikipedia.orgmims.comcenmed.com Case reports suggest that acetyl-Dthis compound may prevent the progression of PD in the prodromal stage. nih.gov Preclinical research indicates that N-acetyl-L-leucine (NALL) may be promising for PD by reducing pathological alpha-synuclein, upregulating protective proteins like parkin, and improving synaptic function in cellular and animal models. mims.comwikipedia.org

The mechanisms of action of acetyl-Dthis compound are thought to involve effects on the lysosomal system and cellular energy metabolism, including cellular respiration and ATP production. nih.gov Disorders of the lysosomal system are associated with Parkinson's disease, and impaired energy balance and lysosomal function have been observed in damaged dopaminergic neurons in a mouse model of prodromal PD. nih.gov Acetyl-L-leucine has been shown to increase ATP production. nih.gov Treatment with N-acetyl-L-leucine has been found to upregulate lysosomal, mitochondrial, and synaptic proteins in dopaminergic neurons derived from PD patients. wikipedia.org Lysosomal dysfunction is considered a potential underlying pathogenic mechanism of PD. cenmed.com

In two patients with iRBD treated with acetyl-Dthis compound, significant markers associated with the prodromal stage of Parkinson's disease were reduced. nih.gov Acetyl-Dthis compound treatment reversed the loss of striatal dopamine-transporter (DAT) binding, as measured by DAT-SPECT, and stabilized the pathological metabolic brain pattern typical of PD, assessed by FDG-PET, in these patients. nih.govwikipedia.orgwikipedia.orgcenmed.com The observed improvement in DAT-SPECT binding ratios suggests a potential rescue of nigrostriatal neuronal somata and/or axons. wikipedia.org NALL has been shown to reduce levels of pathological pS129-alpha-synuclein in dopaminergic neurons from PD patients carrying GBA1 or LRRK2 mutations. mims.comwikipedia.org Treatment with NALL also increased functional dopamine (B1211576) transporter and synaptic function in these neurons. wikipedia.org Additionally, parkin levels were increased by NALL in a PD neuronal model. mims.com Alpha-synuclein and the dopaminergic system are widely utilized as biomarkers for the diagnosis and progression of PD. ctdbase.orgguidetopharmacology.org

Here is a table summarizing the effects of Acetyl-Dthis compound (ADLL) and Acetyl-L-Leucine (NALL) on key markers and outcomes in neurodegenerative disease models based on the research findings:

Research AreaCompoundModel/ConditionKey FindingsSource(s)
Neuroprotection & Disease Progression DelayADLL, NALLNPC mouse modelDelayed disease progression, extended lifespan (pre-symptomatic administration). Improved ataxia (symptomatic). NALL showed greater benefits. nih.govwikipedia.orgfishersci.ptfishersci.caadvancedchemtech.com
Neuroprotection & Disease Progression DelayADLLSandhoff disease mouse modelModest but significant increase in lifespan, slowed disease progression. wikipedia.orgfishersci.cauni.lucenmed.com
Altered MetabolismADLLSandhoff disease mouse modelNormalized glucose and glutamate metabolism, increased SOD1 levels. wikipedia.orgfishersci.cauni.lucenmed.comfishersci.senih.govfishersci.ca
Altered MetabolismAcetyl-L-leucineNPC mouse modelImplicated in altered glucose and antioxidant metabolism. nih.govwikipedia.orgfishersci.ptfishersci.calabsolu.ca
Altered MetabolismAcetyl-Dthis compoundNiemann-Pick type C modelsImproved mitochondrial energy metabolism. fishersci.senih.govfishersci.ca
Neurodegeneration (Prodromal PD)ADLLiRBD patientsReduced significant markers, reversed loss of striatal DAT binding, stabilized PD-typical metabolic brain pattern. nih.govwikipedia.orgwikipedia.orgcenmed.com
Neurodegeneration (PD models)NALLPD patient-derived dopaminergic neurons (GBA1, LRRK2)Reduced pathological pS129-alpha-synuclein levels, upregulated lysosomal, mitochondrial, and synaptic proteins, increased functional DAT and synaptic function, increased parkin levels. mims.comwikipedia.org

Research on Immune Function Modulation

Leucine plays a vital role in initiating and regulating immune responses and activates the mTOR signaling pathway, which is involved in the development and function of immune cells. fishersci.benih.govnih.gov Animal studies suggest that insufficient intake of branched-chain amino acids (BCAAs), including leucine, can lead to immune impairment. nih.govwikipedia.org Dietary restriction of leucine and valine resulted in substantial decreases in lymphocyte-mediated tumor cell lysis in animal models. nih.govwikipedia.org Leucine appears to have a greater impact on immune function compared to isoleucine and valine, potentially due to their differential effects on mTOR signaling. nih.govwikipedia.org Leucine supplementation has been shown to enhance immune function by increasing the production of T cells, perforin, granzyme B (involved in NK cell activity), and immunoglobulin A (IgA). fishersci.be Leucine metabolites, such as β-hydroxy-β-methyl-butyrate (HMB), may also contribute to immune function, increasing proliferation and phagocytosis and reducing mortality in animal infection models. wikipedia.org The research in this area primarily refers to "leucine" or "BCAAs" rather than specifically "Dthis compound".

Research on Protein Turnover and Nitrogen Balance

Leucine is an essential amino acid critical for protein synthesis and metabolism. fishersci.beuni.lu Studies have investigated the impact of dietary protein levels on whole-body protein turnover and nitrogen balance using labeled leucine, specifically L-[1-13C]-leucine, as a tracer. thegoodscentscompany.comfishersci.calabsolu.cauni.luidrblab.net In healthy individuals, adaptive responses to dietary protein restriction include reduced amino acid oxidation and protein degradation, along with increased utilization of amino acids for protein synthesis, which helps improve amino acid utilization and nitrogen balance. thegoodscentscompany.comidrblab.net In studies involving patients with chronic renal failure (CRF), these adaptive responses to a low-protein diet, such as reduced leucine oxidation during feeding and estimates of protein balance, were comparable to those in control subjects. thegoodscentscompany.comidrblab.net Increased dietary protein intake can lead to greater nitrogen retention. fishersci.ca Endurance exercise training in humans has been shown to attenuate leucine oxidation and branched-chain alpha-keto acid dehydrogenase (BCKAD) activation during exercise. fishersci.ca The use of the leucine method can effectively demonstrate fluctuations in protein turnover between fasting and feeding states and may offer more accurate measurements over shorter periods. uni.lu Similar to the research on immune function, studies on protein turnover and nitrogen balance often refer to "leucine" or use this compound as a tracer, rather than specifically investigating Dthis compound in this context.

Emerging Research Directions and Future Perspectives on Dl Leucine

Leucine's Interaction with Other Nutrients and Dietary Factors

The biological effects of leucine (B10760876) are often intertwined with its interactions with other nutrients and dietary components. Understanding these complex interactions is crucial for optimizing the benefits of leucine. nih.govfrontiersin.orgnih.gov Research has demonstrated that the co-ingestion of carbohydrates and other essential amino acids can enhance the anabolic effects of leucine, particularly on muscle protein synthesis. nih.govfrontiersin.org

These interactions underscore the importance of considering the broader dietary context when evaluating leucine's impact on health outcomes, including muscle maintenance and metabolic health. nih.govfrontiersin.orgnih.govelsevier.es Evidence suggests that leucine supplementation, especially when combined with protein, can be a beneficial dietary strategy for addressing conditions like sarcopenia. elsevier.es

Role of Leucine in Gut Microbiota Stability

The gut microbiota, a complex community of microorganisms residing in the digestive tract, plays a significant role in host metabolism and health. Emerging research is exploring the relationship between leucine and the gut microbiome. The gut microbiota is capable of synthesizing branched-chain amino acids, including leucine, which can contribute to the circulating pool of these amino acids in the host. frontiersin.org

Studies indicate that leucine supplementation can lead to alterations in the composition and diversity of the gut microbiota. frontiersin.orgnih.gov For example, chronic high-dose leucine supplementation has been shown to modify the gut microbial community structure in aging mice, including changes in the ratio of key bacterial phyla like Firmicutes and Bacteroidetes. frontiersin.orgnih.gov These shifts in microbial populations may be associated with changes in metabolic pathways and could influence host health, including effects on muscle and fat mass. frontiersin.orgnih.gov

Furthermore, research suggests that leucine supplementation may improve intestinal health, potentially mediated through its effects on the gut microbiota and the modulation of intestinal immune responses, such as the production of secretory immunoglobulin A (SIgA). researchgate.netnih.gov While research specifically on the impact of DL-Leucine on gut microbiota stability is limited, studies on leucine highlight the potential for amino acids to influence the gut ecosystem.

Development of Novel Drug Delivery Systems for Leucine Derivatives

The development of novel drug delivery systems for leucine derivatives is an active area of research, particularly for enhancing their therapeutic applications. Acetyl-Dthis compound (ADLL), a derivative containing both acetyl-L-leucine and acetyl-D-leucine, has been explored for its potential in treating neurological disorders. isef.netmdpi.comuni-marburg.de

Advanced drug delivery systems aim to improve the pharmacological properties of leucine derivatives, such as their bioavailability, half-life, and targeted delivery to specific tissues. Approaches include the co-crystallization of derivatives like acetyl-Dthis compound with pharmaceutical excipients, such as polyethylene (B3416737) glycol (PEG), to modify their dissolution characteristics and potentially improve patient compliance. isef.net

Biomaterials are also being investigated as carriers for the controlled release of amino acids like Dthis compound. jmaterenvironsci.com Apatitic calcium phosphates, which are similar in composition to bone mineral, have shown promise as biomaterials for drug delivery applications, including the release of Dthis compound. jmaterenvironsci.com Understanding how Dthis compound interacts with and is released from these materials is crucial for their application in areas like bone regeneration. jmaterenvironsci.com

Research into the transport mechanisms of leucine derivatives across biological barriers, including passive diffusion and carrier-mediated transport via proteins like monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3), is essential for designing effective delivery strategies. curesyngap1.org These efforts are aimed at optimizing the delivery of leucine derivatives to their sites of action, thereby enhancing their therapeutic efficacy.

Q & A

Q. How is DL-Leucine synthesized and purified for use as a standard in amino acid quantification?

Dthis compound is synthesized via racemization of L- or D-leucine under alkaline conditions, followed by purification using high-performance liquid chromatography (HPLC) to achieve ≥99% purity . For applications like isotopic normalization (e.g., δ¹³C and δ¹⁵N measurements), recrystallization from solvents such as cyclohexane ensures minimal impurities, critical for reproducibility in mass spectrometry .

Q. What experimental protocols are recommended for incorporating Dthis compound into peptide synthesis?

Dthis compound is used in solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies. Key steps include:

  • Activation with HBTU/HOBt in DMF.
  • Coupling at 0.1 mmol scale with 4-fold molar excess of amino acid.
  • Purity validation via reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) .

Q. How is Dthis compound utilized as a reference material in isotopic studies?

Dthis compound serves as a working laboratory standard for δ¹³C and δ¹⁵N normalization. Protocols involve:

  • Daily analysis alongside NIST standards (e.g., USGS40 L-glutamic acid).
  • Two-point calibration to achieve precision <0.15‰ (1 SD) for carbon and nitrogen isotopes .

Advanced Research Questions

Q. What methodologies enable enantiomeric resolution of Dthis compound in non-equilibrium crystallization?

Preferential enrichment (PE) via cocrystallization with oxalic acid (1:1 molar ratio) achieves resolution. Key steps:

  • Dissolve Dthis compound and oxalic acid in ethanol-water (7:3 v/v).
  • Induce phase transition at 4°C to isolate enantiomer-rich crystals.
  • X-ray diffraction confirms a monoclinic P2₁/c crystal structure, facilitating selective redissolution of the D-enantiomer .

Q. How do kinetic studies elucidate the oxidation mechanisms of Dthis compound in acidic media?

The oxidation of Dthis compound by permanganate in H₂SO₄ follows second-order kinetics. Methodological considerations include:

  • Monitoring absorbance decay at 525 nm.
  • Varying [H⁺] (0.1–1.0 M) to determine rate constants (k = 2.4 × 10⁻³ M⁻¹s⁻¹ at 25°C).
  • Proposing a mechanism involving intermediate formation of Mn(V) species .

Q. What are the effects of polarized proton irradiation on Dthis compound’s stereochemical stability?

Longitudinal polarized protons (50 MeV) induce no asymmetric degradation in Dthis compound, even at 50% gross degradation. Experimental protocols include:

  • Irradiation under vacuum (10⁻⁶ Torr).
  • Chiral GLC analysis (Cyclodextrin-based column) to quantify enantiomer ratios post-irradiation .

Q. How is Dthis compound applied in nanotechnology for molecular-level imaging?

Atomic force microscopy (AFM) imaging of Dthis compound involves:

  • Depositing crystalline films on glass substrates.
  • Contact-mode scanning in ambient air (force <1 nN).
  • Data processing with Wiener filters to reduce topographic noise, resolving molecular arrangements at ~2 nm resolution .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in CAS registry numbers for Dthis compound (e.g., 328-39-2 vs. 10303-64-7)?

Cross-validate identifiers using authoritative databases (e.g., PubChem, CAS Common Chemistry). For example, 328-39-2 refers to Dthis compound, while 10303-64-7 corresponds to a distinct derivative. Always verify molecular formulas (C₆H₁₃NO₂) and analytical data (mp: 293–296°C) to confirm identity .

Methodological Best Practices

Q. What quality control measures ensure reliable Dthis compound purity in metabolic studies?

  • HPLC : Use a C18 column with UV detection (210 nm); retention time ~8.2 min.
  • TLC : Silica gel 60 F₂₅₄, mobile phase CHCl₃:MeOH:NH₄OH (2:2:1), Rf = 0.45.
  • Isotopic purity : For ¹³C/¹⁵N-labeled variants, validate via NMR (¹³C CP/MAS) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine
Reactant of Route 2
L-Leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.